RO3201195
描述
RO-3201195 is a small molecule drug with a maximum clinical trial phase of I.
属性
分子式 |
C19H18FN3O4 |
|---|---|
分子量 |
371.4 g/mol |
IUPAC 名称 |
[5-amino-1-(4-fluorophenyl)pyrazol-4-yl]-[3-[(2S)-2,3-dihydroxypropoxy]phenyl]methanone |
InChI |
InChI=1S/C19H18FN3O4/c20-13-4-6-14(7-5-13)23-19(21)17(9-22-23)18(26)12-2-1-3-16(8-12)27-11-15(25)10-24/h1-9,15,24-25H,10-11,21H2/t15-/m0/s1 |
InChI 键 |
IJDQETGUEUJVTB-HNNXBMFYSA-N |
产品来源 |
United States |
Foundational & Exploratory
RO3201195: A Deep Dive into a Highly Selective and Orally Bioavailable p38 MAP Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO3201195 is a potent and selective, orally bioavailable inhibitor of p38 mitogen-activated protein (MAP) kinase, an enzyme that plays a critical role in the inflammatory response. By targeting p38α, this compound effectively suppresses the production of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile, making it a valuable resource for researchers in inflammation, immunology, and drug discovery.
Core Data Summary
The inhibitory activity of this compound has been characterized in a variety of biochemical and cell-based assays. The following tables summarize the key quantitative data, demonstrating the high potency and selectivity of this compound.
| Biochemical Assay | IC50 (nM) |
| p38α | 0.7 |
| Cell-Based Assays | Cell Line/System | Stimulus | Endpoint | IC50 (nM) |
| TNF-α Production | THP-1 | LPS | TNF-α release | 0.25 |
| IL-1β Production | Human Whole Blood | LPS | IL-1β release | 0.57 |
Mechanism of Action and Signaling Pathway
This compound exerts its anti-inflammatory effects by inhibiting the p38 MAP kinase signaling pathway. This pathway is a key cascade in the cellular response to external stresses and pro-inflammatory cytokines. Upon activation by upstream kinases (MKK3/6), p38α phosphorylates and activates a range of downstream targets, including transcription factors and other kinases, leading to the production of inflammatory mediators. This compound, as a selective inhibitor, binds to the ATP-binding pocket of p38α, preventing its catalytic activity and thereby blocking the downstream signaling events.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols for the key experiments cited in this guide.
p38α Kinase Inhibition Assay
This biochemical assay quantifies the ability of this compound to inhibit the enzymatic activity of p38α.
Materials:
-
Recombinant human p38α enzyme
-
Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP
-
Substrate (e.g., Myelin Basic Protein or a specific peptide substrate)
-
This compound
-
384-well plates
-
Plate reader
Protocol:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.
-
Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of p38α enzyme solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of a solution containing ATP and the substrate.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction and measure kinase activity using a suitable detection method (e.g., ADP-Glo Kinase Assay, which measures ADP production as a luminescent signal).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a non-linear regression analysis.
TNF-α Production in THP-1 Cells
This cell-based assay assesses the inhibitory effect of this compound on the production of TNF-α in a human monocytic cell line.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound
-
96-well cell culture plates
-
Human TNF-α ELISA kit
Protocol:
-
Seed THP-1 cells in 96-well plates at a density of 1 x 10^6 cells/mL and differentiate with PMA (phorbol 12-myristate 13-acetate) if required by the specific protocol.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 4-6 hours at 37°C.
-
Collect the cell culture supernatants.
-
Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Determine the IC50 value for the inhibition of TNF-α production.
IL-1β Production in Human Whole Blood
This assay evaluates the efficacy of this compound in a more physiologically relevant system by measuring the inhibition of IL-1β in human whole blood.
Materials:
-
Freshly drawn human whole blood from healthy donors
-
RPMI-1640 medium
-
Lipopolysaccharide (LPS)
-
This compound
-
96-well plates
-
Human IL-1β ELISA kit
Protocol:
-
Dilute fresh human whole blood 1:1 with RPMI-1640 medium.
-
Add the diluted blood to 96-well plates.
-
Add various concentrations of this compound to the wells and pre-incubate for 1 hour at 37°C.
-
Stimulate the blood with LPS (e.g., 100 ng/mL) and incubate for 18-24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Centrifuge the plates and collect the plasma.
-
Measure the concentration of IL-1β in the plasma using a human IL-1β ELISA kit.
-
Calculate the IC50 value for the inhibition of IL-1β production.
In Vivo Efficacy
The anti-inflammatory properties of this compound have been demonstrated in a preclinical animal model of rheumatoid arthritis.
Rat Collagen-Induced Arthritis (CIA) Model
The CIA model is a well-established animal model that mimics many aspects of human rheumatoid arthritis.
Study Design:
-
Animals: Lewis rats.
-
Induction of Arthritis: Immunization with bovine type II collagen emulsified in Freund's incomplete adjuvant. A booster injection is given on day 7.
-
Treatment: Oral administration of this compound or vehicle control, typically starting at the onset of clinical signs of arthritis.
-
Endpoints:
-
Clinical scoring of paw swelling and inflammation.
-
Histopathological analysis of joint damage.
-
Measurement of inflammatory biomarkers in plasma.
-
Pharmacokinetics
The pharmacokinetic profile of this compound has been evaluated in rats, demonstrating good oral bioavailability.
| Species | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Rat | Data not available | Data not available | Data not available | Data not available | Data not available |
Specific quantitative pharmacokinetic data from publicly available sources is limited. The primary literature should be consulted for detailed parameters.
Selectivity Profile
A critical aspect of a high-quality chemical probe or drug candidate is its selectivity. While detailed kinase selectivity panel data for this compound is not fully available in the public domain, the primary literature describes it as "highly selective". This implies that this compound has been screened against a panel of other kinases and found to have significantly lower activity against them compared to p38α. For a comprehensive understanding of its selectivity, access to the specific kinase panel data from the original research is recommended.
Conclusion
This compound is a potent, selective, and orally bioavailable inhibitor of p38α MAP kinase. Its ability to effectively block the production of key pro-inflammatory cytokines in both in vitro and in vivo models highlights its potential as a therapeutic agent for inflammatory diseases. This technical guide provides a foundational understanding of the pharmacological and pharmacokinetic properties of this compound, serving as a valuable resource for the scientific community engaged in inflammation research and drug development. Further investigation into its comprehensive selectivity profile and clinical performance is warranted.
RO3201195: A Deep Dive into its Targeting of the p38 MAPK Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO3201195 has been identified as a potent and highly selective inhibitor of the p38 mitogen-activated protein kinase (MAPK), a key player in cellular signaling cascades that govern inflammatory responses. This technical guide provides an in-depth exploration of this compound's mechanism of action, its quantitative interaction with its primary target, and detailed experimental protocols for its characterization. The information presented herein is intended to equip researchers and drug development professionals with the comprehensive knowledge required to effectively utilize this compound as a research tool and to inform the development of novel therapeutics targeting the p38 MAPK pathway.
Core Target and Mechanism of Action
This compound exerts its biological effects through the direct inhibition of p38 MAP kinase. The p38 MAPK signaling pathway is a critical regulator of cellular responses to a variety of extracellular stimuli, including stress and inflammatory cytokines. Activation of this pathway leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), which are implicated in a range of inflammatory diseases. By binding to the ATP-binding pocket of p38 MAPK, this compound effectively blocks its kinase activity, thereby preventing the downstream phosphorylation cascade and subsequent inflammatory response.
Quantitative Data Summary
The potency and cellular activity of this compound have been quantitatively characterized through various in vitro and cell-based assays. The following table summarizes key inhibitory concentrations (IC50) that highlight its efficacy and selectivity for the p38α isoform and its impact on inflammatory cytokine production.
| Target/Assay | IC50 Value (nM) | Assay Type |
| p38α MAP Kinase | 0.7 | In vitro kinase assay |
| TNF-α production in THP-1 cells | 0.25 | Cell-based ELISA |
| IL-1β production in human whole blood | 0.57 | Cell-based ELISA |
Signaling Pathway Visualization
The p38 MAPK signaling cascade is a multi-tiered pathway involving a series of protein kinases. The diagram below illustrates the canonical p38 MAPK pathway and indicates the point of inhibition by this compound.
Experimental Protocols
To facilitate further research and validation, this section provides detailed methodologies for key experiments used to characterize p38 MAPK inhibitors like this compound.
In Vitro p38α MAP Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on the kinase activity of purified p38α.
Materials:
-
Recombinant active p38α MAP Kinase
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM Na3VO4, 2.5 mM DTT, 0.01% Triton X-100)
-
ATP
-
Substrate peptide (e.g., ATF2-based peptide)
-
This compound or other test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add a solution of p38α kinase and the substrate peptide to each well.
-
Pre-incubate for 15 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's protocol.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
Cellular Assay for TNF-α Production in THP-1 Cells
This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α in a human monocytic cell line.
Materials:
-
THP-1 cells (human monocytic cell line)
-
RPMI-1640 medium supplemented with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound or other test compounds
-
Human TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Seed THP-1 cells in a 96-well plate and differentiate them into macrophage-like cells using phorbol (B1677699) 12-myristate 13-acetate (PMA) if required by the specific protocol.
-
Pre-treat the cells with serial dilutions of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.
-
Incubate for 4-6 hours at 37°C in a CO2 incubator.
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of TNF-α production for each compound concentration and determine the IC50 value.
Western Blot Analysis of p38 MAPK Phosphorylation
This method is used to assess the effect of an inhibitor on the phosphorylation state of p38 MAPK within a cellular context, providing evidence of target engagement.
Materials:
-
Cells of interest (e.g., HeLa, A549)
-
Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
This compound or other test compounds
-
Stimulant (e.g., Anisomycin, UV radiation)
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total p38 MAPK
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with an appropriate agonist to activate the p38 MAPK pathway.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against phospho-p38 MAPK.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total p38 MAPK to confirm equal protein loading.
Experimental Workflow Visualization
The following diagram outlines the general workflow for evaluating a p38 MAPK inhibitor using a combination of in vitro and cellular assays.
Kinase Selectivity: A Critical Consideration
While this compound is reported to be a highly selective p38 MAPK inhibitor, it is crucial for researchers to understand the broader kinase selectivity profile of any inhibitor. Kinase inhibitors often exhibit off-target effects due to the conserved nature of the ATP-binding pocket across the kinome. Comprehensive kinase panel screening is the gold standard for assessing selectivity. These panels typically involve testing the inhibitor against hundreds of different kinases to determine its inhibitory activity at a fixed concentration or to generate IC50 values for any identified off-targets. A highly selective inhibitor will show potent inhibition of its intended target with minimal activity against other kinases. Understanding the selectivity profile is essential for interpreting experimental results accurately and for predicting potential side effects in a therapeutic context. While a comprehensive selectivity panel for this compound is not publicly available in this document, researchers are encouraged to consult specialized kinase profiling services to generate such data for their specific research needs.
Conclusion
This compound is a valuable tool for investigating the physiological and pathological roles of the p38 MAPK signaling pathway. Its high potency and selectivity make it a suitable probe for dissecting the intricate cellular processes regulated by p38 MAPK. The detailed protocols and conceptual frameworks provided in this guide are intended to empower researchers to design and execute robust experiments, ultimately contributing to a deeper understanding of inflammatory signaling and the development of next-generation therapeutics.
RO3201195: A Technical Guide for Studying Cellular Senescence
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cellular senescence, a state of irreversible cell cycle arrest, is implicated in a multitude of physiological and pathological processes, including tumor suppression, aging, and age-related diseases. The study of compounds that can modulate this process is of paramount importance for developing novel therapeutic strategies. RO3201195, a potent and selective inhibitor of Protein Kinase C (PKC), has emerged as a valuable tool for inducing cellular senescence. This technical guide provides an in-depth overview of the core principles, experimental protocols, and data interpretation associated with the use of this compound in cellular senescence research.
Introduction to this compound and Cellular Senescence
Cellular senescence is a fundamental cellular response characterized by a stable growth arrest and a complex secretory phenotype known as the Senescence-Associated Secretory Phenotype (SASP). The induction of senescence can be triggered by various stimuli, including DNA damage, oncogene activation, and oxidative stress. Key signaling pathways, such as the p53/p21 and p16/Rb pathways, are central to the establishment and maintenance of the senescent state.
This compound is a chemical inhibitor of Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in various cellular processes, including proliferation, differentiation, and survival. Specifically, research suggests that the inhibition of the PKCδ isoform is a key mechanism through which certain compounds can induce cellular senescence.
Mechanism of Action: this compound-Induced Cellular Senescence
The primary mechanism by which this compound is proposed to induce cellular senescence is through the inhibition of PKCδ. This inhibition leads to the upregulation of the cyclin-dependent kinase inhibitor p21 in a p53-independent manner. The accumulation of p21 plays a critical role in halting the cell cycle, a hallmark of cellular senescence.
dot
Caption: Signaling pathway of this compound-induced cellular senescence.
Quantitative Data on this compound-Induced Senescence
While specific quantitative data for this compound is still emerging in the literature, studies on PKC inhibitors provide a framework for the expected outcomes. The following tables summarize the types of quantitative data that should be collected and presented when investigating the effects of this compound on cellular senescence.
Table 1: Effect of this compound on Senescence-Associated β-Galactosidase (SA-β-gal) Activity
| Treatment Group | Concentration (µM) | % SA-β-gal Positive Cells (Mean ± SD) |
| Vehicle Control | 0 | Data Point |
| This compound | 1 | Data Point |
| This compound | 5 | Data Point |
| This compound | 10 | Data Point |
| Positive Control (e.g., Doxorubicin) | Concentration | Data Point |
Table 2: Quantification of Senescence-Associated Secretory Phenotype (SASP) Factors
| SASP Factor | Vehicle Control (pg/mL ± SD) | This compound (10 µM) (pg/mL ± SD) | Fold Change |
| IL-6 | Data Point | Data Point | Data Point |
| IL-8 | Data Point | Data Point | Data Point |
| MMP-3 | Data Point | Data Point | Data Point |
| Other Factors | Data Point | Data Point | Data Point |
Experimental Protocols
Induction of Cellular Senescence with this compound
This protocol outlines the general steps for inducing cellular senescence in a chosen cell line using this compound. Optimization of concentration and incubation time is crucial for each cell type.
dot
RO3201195: A Potent p38 MAP Kinase Inhibitor for Inflammatory Disease Models
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
RO3201195 is a highly potent and selective, orally bioavailable inhibitor of p38 mitogen-activated protein (MAP) kinase.[1] The p38 MAP kinase signaling pathway is a critical regulator of the inflammatory response, primarily through its role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[2][3] Dysregulation of this pathway is a hallmark of numerous chronic inflammatory diseases, making p38 MAP kinase an attractive therapeutic target.[3][4][5] While preclinical in vivo data for this compound in specific inflammatory disease models are not extensively published, its potent in vitro activity suggests significant potential for mitigating inflammatory processes. This guide synthesizes the available information on this compound and provides a broader overview of the role of p38 MAP kinase inhibitors in various inflammatory disease models, offering insights into potential experimental designs and expected outcomes.
Core Mechanism of Action: Inhibition of the p38 MAP Kinase Pathway
This compound exerts its anti-inflammatory effects by inhibiting the p38 MAP kinase, particularly the p38α isoform, which is a key player in the inflammatory cascade.[1][6] The p38 pathway is activated by a variety of cellular and environmental stressors, including inflammatory cytokines (e.g., TNF-α, IL-1), lipopolysaccharide (LPS), and other pathogen-associated molecular patterns (PAMPs).[7] Activation of p38 MAP kinase leads to the phosphorylation and activation of downstream targets, including other kinases like MAPK-activated protein kinase 2 (MK2) and various transcription factors.[2][8] This signaling cascade ultimately results in the increased expression and release of key inflammatory mediators.[2]
Signaling Pathway Diagram
Caption: p38 MAP Kinase Signaling Pathway in Inflammation.
In Vitro Activity of this compound
This compound has demonstrated potent and selective inhibition of p38α MAP kinase in various in vitro assays. This activity translates to a significant reduction in the production of key inflammatory cytokines.
| Assay System | Target | IC50 (nM) | Reference |
| Enzyme Assay | p38α MAP Kinase | 0.7 | [1] |
| THP-1 Cells (LPS-stimulated) | TNF-α production | 0.25 | [1] |
| Human Whole Blood (LPS-stimulated) | IL-1β production | 0.57 | [1] |
Efficacy of p38 MAP Kinase Inhibitors in Preclinical Inflammatory Disease Models
While specific in vivo data for this compound is limited in the public domain, numerous studies have demonstrated the therapeutic potential of other selective p38 MAP kinase inhibitors in a range of animal models of inflammatory diseases. The following sections summarize representative data and experimental protocols.
Rheumatoid Arthritis
p38 MAP kinase inhibitors have shown significant efficacy in rodent models of rheumatoid arthritis, such as collagen-induced arthritis (CIA).
Experimental Workflow for Collagen-Induced Arthritis (CIA) Model
Caption: Experimental workflow for a typical collagen-induced arthritis model.
Representative Efficacy Data of p38 Inhibitors in CIA Models
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| Org 48762-0 | Mouse CIA | 3 mg/kg, p.o. | >90% inhibition of LPS-induced TNFα production; significant reduction in bone damage. | [9] |
| SX-004 | Rat CIA | 3, 10, 30 mg/kg, b.i.d., p.o. | Dose-dependent reduction in disease progression and weight loss. | [10] |
| SX-011 | Rat CIA | 10, 30, 60 mg/kg, b.i.d., p.o. | Dose-dependent reduction in disease progression and weight loss. | [10] |
| SB-203580 | Rat Streptococcal Cell Wall Arthritis | N/A | Reduced disease incidence and progression in both prophylactic and therapeutic settings. | [3] |
Experimental Protocol: Collagen-Induced Arthritis (CIA) in Mice
-
Induction: Male DBA/1 mice (8-10 weeks old) are immunized intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant.
-
Booster: On day 21, a booster injection of 100 µg of type II collagen in Incomplete Freund's Adjuvant is administered.
-
Treatment: Prophylactic treatment with the p38 inhibitor or vehicle is typically initiated on the day of the first immunization and continued daily. For a therapeutic regimen, treatment begins upon the first signs of arthritis.
-
Assessment: The severity of arthritis is monitored daily or every other day using a clinical scoring system (e.g., 0-4 scale for each paw). Paw swelling is measured using a plethysmometer.
-
Endpoint Analysis: At the end of the study (e.g., day 42), animals are euthanized. Paws are collected for histological analysis to assess inflammation, pannus formation, and bone/cartilage destruction. Serum and joint homogenates can be analyzed for cytokine levels (TNF-α, IL-1β, IL-6) by ELISA.
Inflammatory Bowel Disease (IBD)
p38 MAP kinase inhibitors have also been evaluated in models of inflammatory bowel disease, such as dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis.
Representative Efficacy Data of p38 Inhibitors in IBD Models
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| SB203580 | Mouse DSS-induced colitis | N/A | Improved clinical score, ameliorated histological alterations, and reduced mRNA levels of pro-inflammatory cytokines. | [11] |
| SB 203580 | Mouse TNBS-induced colitis | N/A | Dichotomous role observed, with potential for exacerbating wasting while reducing some inflammatory markers. | [12] |
Experimental Protocol: DSS-Induced Colitis in Mice
-
Induction: Acute colitis is induced in C57BL/6 mice by administering 2-5% (w/v) DSS in the drinking water for 5-7 days.
-
Treatment: The p38 inhibitor or vehicle is administered daily, starting concurrently with DSS administration or in a therapeutic setting after the onset of clinical signs.
-
Assessment: Disease activity is monitored daily by recording body weight, stool consistency, and the presence of blood in the feces (Disease Activity Index - DAI).
-
Endpoint Analysis: At the end of the treatment period, mice are euthanized. The colon is removed, and its length is measured (colitis is associated with colon shortening). Colon tissue is collected for histological evaluation of inflammation and tissue damage, as well as for myeloperoxidase (MPO) activity assay (a marker of neutrophil infiltration) and cytokine analysis.
Conclusion
This compound is a potent and selective inhibitor of p38 MAP kinase with strong in vitro anti-inflammatory activity. While direct in vivo studies in inflammatory disease models are not widely available, the extensive body of evidence for other p38 inhibitors in preclinical models of arthritis and IBD provides a solid rationale for its potential therapeutic utility. The data and protocols presented in this guide offer a framework for researchers and drug development professionals to design and execute studies to evaluate the efficacy of this compound and other p38 MAP kinase inhibitors in various inflammatory conditions. Further investigation into the in vivo efficacy, pharmacokinetics, and safety profile of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The p38 MAP kinase pathway as a therapeutic target in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential of p38 inhibitors in the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Functional Roles of p38 Mitogen-Activated Protein Kinase in Macrophage-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission [frontiersin.org]
- 9. A potent and selective p38 inhibitor protects against bone damage in murine collagen-induced arthritis: a comparison with neutralization of mouse TNFα - PMC [pmc.ncbi.nlm.nih.gov]
- 10. | BioWorld [bioworld.com]
- 11. Inhibition of p38 MAP kinase- and RICK/NF-kappaB-signaling suppresses inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dichotomal role of inhibition of p38 MAPK with SB 203580 in experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
Crystallographic Insights into p38 Kinase Inhibition by RO3201195: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the crystallographic studies of p38 mitogen-activated protein (MAP) kinase in complex with its potent inhibitor, RO3201195. The following sections provide a comprehensive overview of the quantitative binding data, detailed experimental methodologies for protein production and crystallization, and a visual representation of the relevant signaling pathways and experimental workflows.
Quantitative Data Summary
The interaction between this compound and p38α kinase has been characterized by its strong inhibitory activity. The following table summarizes the key quantitative data associated with this interaction.
| Parameter | Value | Notes |
| PDB ID | 2GFS | Crystal structure of p38α in complex with this compound. |
| Resolution | 1.75 Å | High-resolution structure providing detailed atomic interactions. |
| IC50 (p38α) | 0.7 nM | In vitro half-maximal inhibitory concentration against the p38α isoform.[1] |
| IC50 (TNF-α release) | 0.25 nM | Half-maximal inhibitory concentration for the suppression of Tumor Necrosis Factor-alpha release in THP-1 cells.[1] |
| IC50 (IL-1β release) | 0.57 nM | Half-maximal inhibitory concentration for the suppression of Interleukin-1 beta release in human whole blood.[1] |
Experimental Protocols
The determination of the crystal structure of the p38α-RO3201195 complex and the characterization of the inhibitor's potency involved a series of well-defined experimental procedures.
Protein Expression and Purification of Human p38α Kinase
Recombinant human p38α kinase for crystallographic studies is commonly expressed in Escherichia coli.[2] A typical protocol is as follows:
-
Expression Vector: The gene encoding human p38α is cloned into a suitable bacterial expression vector, often containing a purification tag such as a polyhistidine (His)-tag.
-
Host Strain: The expression vector is transformed into a suitable E. coli strain, such as BL21(DE3).[2]
-
Cell Culture: The bacterial culture is grown in a rich medium (e.g., Luria-Bertani broth) at 37°C to an optimal cell density (OD600 of 0.6-0.8).
-
Induction: Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to the culture medium, followed by incubation at a lower temperature (e.g., 18-25°C) for several hours to enhance soluble protein expression.
-
Cell Lysis: The bacterial cells are harvested by centrifugation and resuspended in a lysis buffer containing lysozyme (B549824) and detergents to break open the cells. Sonication is also commonly used to ensure complete lysis.
-
Purification:
-
Affinity Chromatography: The clarified cell lysate is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. The His-tagged p38α protein binds to the column, while other proteins are washed away. The target protein is then eluted using a buffer containing a high concentration of imidazole.
-
Ion-Exchange Chromatography: Further purification is often achieved using an anion-exchange column (e.g., Mono Q).[2] The protein is eluted with a salt gradient.
-
Size-Exclusion Chromatography: The final purification step typically involves size-exclusion chromatography to separate the p38α protein from any remaining impurities and aggregates.
-
-
Purity and Concentration: The purity of the protein is assessed by SDS-PAGE, and the concentration is determined using a spectrophotometer.
Co-crystallization of p38α with this compound
The crystal structure of the p38α-RO3201195 complex was obtained through co-crystallization.
-
Complex Formation: Purified p38α kinase is incubated with a molar excess of the inhibitor this compound to ensure the formation of the protein-ligand complex.
-
Crystallization Method: The hanging drop vapor diffusion method is a common technique used for the crystallization of p38 kinase.
-
Crystallization Conditions: A droplet containing the protein-inhibitor complex is mixed with a crystallization solution and suspended over a reservoir containing a higher concentration of the precipitant. For the 2GFS structure, the specific crystallization condition was:
-
Reservoir Solution: 50mM HEPES pH 7.6, 50mM CaCl2, 17% PEG 3350.
-
Temperature: 293 K (20°C).
-
-
Crystal Growth: Crystals typically appear and grow to a suitable size for X-ray diffraction analysis over several days to weeks.
X-ray Data Collection and Structure Determination
-
Crystal Harvesting and Cryo-protection: Crystals are carefully harvested from the crystallization drops and briefly soaked in a cryoprotectant solution (typically containing components of the crystallization buffer supplemented with a cryoprotectant like glycerol (B35011) or ethylene (B1197577) glycol) before being flash-cooled in liquid nitrogen.
-
Data Collection: X-ray diffraction data are collected from the frozen crystal at a synchrotron source.
-
Data Processing and Structure Solution: The diffraction data are processed, and the three-dimensional structure of the p38α-RO3201195 complex is determined using molecular replacement and refined to high resolution.
Visualizations
p38 MAPK Signaling Pathway
The p38 MAP kinase pathway is a key signaling cascade involved in cellular responses to stress and inflammation. Inhibition of p38 kinase by compounds like this compound blocks the downstream signaling events that lead to the production of pro-inflammatory cytokines such as TNF-α and IL-1β.
Caption: A simplified diagram of the p38 MAPK signaling cascade and the point of inhibition by this compound.
Experimental Workflow for Crystallographic Studies
The overall process of determining the crystal structure of a protein-ligand complex involves several key stages, from protein production to structure deposition.
Caption: A flowchart illustrating the major steps in the crystallographic study of the p38-RO3201195 complex.
References
RO3201195: A Technical Guide to its Role in TNF-α Production
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the compound RO3201195 and its role in the modulation of Tumor Necrosis Factor-alpha (TNF-α) production. This document summarizes the available quantitative data, outlines detailed experimental protocols for relevant assays, and visualizes the core biological pathways and experimental workflows.
Introduction to this compound
This compound, also known as Ro 32-0432, is a selective, cell-permeable inhibitor of Protein Kinase C (PKC).[1][2] It exhibits a notable selectivity for the conventional PKC isoforms (cPKC), which include PKCα, PKCβI, PKCβII, and PKCγ, over atypical PKC isoforms.[2] Specifically, its binding affinities for rat PKC isoforms are 9 nM for PKCα, 28 nM for PKCβI, 31 nM for PKCβII, 37 nM for PKCγ, and 108 nM for PKCε.[2] Given the crucial role of PKC in various signal transduction pathways, including those governing inflammatory responses, this compound serves as a valuable tool for investigating these processes.
The Role of PKC in TNF-α Production
TNF-α is a potent pro-inflammatory cytokine primarily produced by activated macrophages and monocytes in response to stimuli such as bacterial lipopolysaccharide (LPS).[3][4] The signaling cascade leading to TNF-α production is complex and involves multiple protein kinases. Several studies have firmly established that PKC plays a critical role in this pathway.[3][5][6][7][8]
Upon stimulation with LPS, a signaling cascade is initiated that leads to the activation of PKC isoforms, particularly conventional PKCs like PKCα and PKCβ.[5][8] Activated PKC, in turn, participates in the downstream activation of mitogen-activated protein kinase (MAPK) pathways and the nuclear factor-kappa B (NF-κB) pathway.[5][8][9] These pathways converge to induce the transcription of the TNF-α gene, leading to the synthesis and secretion of the cytokine.[9] Therefore, inhibition of PKC is expected to suppress LPS-induced TNF-α production.
Quantitative Data: Effect of PKC Inhibitors on TNF-α Production
The inhibitory effects of this compound and other PKC inhibitors on TNF-α production have been quantified in several studies. The following table summarizes the key findings, providing a comparative overview of their potencies.
| Inhibitor | Cell Type | Stimulant | Target | IC50 Value | Reference |
| RO-32-0432 (this compound) | Human Monocyte-Derived Macrophages | LPS | cPKC | 11.5 nM | [5] |
| Go6983 | Human Monocyte-Derived Macrophages | LPS | cPKC & nPKC | 12.6 nM | [5] |
| Go6976 | Human Monocyte-Derived Macrophages | LPS | cPKC | 15.9 nM | [5] |
| Staurosporine | Human Peripheral Blood Monocytes | LPS/Zymosan | Broad Spectrum Protein Kinase | 0.2 nM | [3] |
| K252a | Human Peripheral Blood Monocytes | LPS/Zymosan | Broad Spectrum Protein Kinase | 20 nM | [3] |
| Calphostin C | Human Peripheral Blood Monocytes | LPS/Zymosan | PKC | 20 nM | [3] |
| Chelerythrine | Human Peripheral Blood Monocytes | LPS/Zymosan | PKC | 20 nM | [3] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of LPS-induced TNF-α production and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the effect of this compound on TNF-α production.
Experimental Protocols
Cell Culture and Stimulation for TNF-α Production
This protocol describes the general procedure for inducing TNF-α production in human peripheral blood monocytes.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Lipopolysaccharide (LPS) from E. coli
-
This compound or other PKC inhibitors
-
96-well cell culture plates
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Seed the monocytes at a density of 1 x 10^6 cells/mL in a 96-well plate.
-
Allow the cells to adhere for 2 hours at 37°C in a 5% CO2 incubator.
-
Remove non-adherent cells by washing gently with pre-warmed PBS.
-
Add fresh culture medium to the adherent monocytes.
-
Prepare serial dilutions of this compound in culture medium.
-
Pre-incubate the cells with various concentrations of this compound for 1 hour at 37°C.
-
Stimulate the cells with LPS at a final concentration of 100 ng/mL. Include a vehicle control (DMSO) without the inhibitor.
-
Incubate the plates for 4 to 24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plates at 400 x g for 10 minutes.
-
Carefully collect the cell-free supernatants for TNF-α quantification. Store supernatants at -80°C if not analyzed immediately.
Quantification of TNF-α by ELISA
This protocol outlines the steps for measuring the concentration of TNF-α in the collected cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Human TNF-α ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)
-
Recombinant human TNF-α standard
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer (e.g., PBS with 1% BSA)
-
96-well ELISA plates
-
Microplate reader
Procedure:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with assay buffer for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Prepare a standard curve by making serial dilutions of the recombinant human TNF-α standard in assay buffer.
-
Add 100 µL of the standards and collected cell culture supernatants to the wells in duplicate.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add streptavidin-HRP conjugate and incubate for 20-30 minutes at room temperature in the dark.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Stop the reaction by adding 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of TNF-α in the samples by interpolating from the standard curve.
Conclusion
The available evidence strongly indicates that this compound, a selective inhibitor of conventional PKC isoforms, effectively suppresses the production of the pro-inflammatory cytokine TNF-α. This inhibitory action is attributed to the crucial role of PKC in the signaling pathways that lead to TNF-α gene transcription and protein synthesis following stimulation by agents like LPS. The quantitative data and established protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other PKC inhibitors in inflammatory diseases where TNF-α is a key mediator.
References
- 1. Ro 32-0432, a selective and orally active inhibitor of protein kinase C prevents T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ro 32-0432 hydrochloride | Protein Kinase C | Tocris Bioscience [tocris.com]
- 3. Protein kinase C regulates TNF-alpha production by human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Conventional protein kinase C and atypical protein kinase Cζ differentially regulate macrophage production of tumour necrosis factor-α and interleukin-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suppression of lipopolysaccharide-dependent tumor necrosis factor alpha induction in rat microglia, in which protein kinase C alpha is down-regulated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein kinase C regulates macrophage tumor necrosis factor secretion: direct protein kinase C activation restores tumor necrosis factor production in endotoxin tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ca2+- and protein kinase C-dependent signaling pathway for nuclear factor-kappaB activation, inducible nitric-oxide synthase expression, and tumor necrosis factor-alpha production in lipopolysaccharide-stimulated rat peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lipopolysaccharide-induced tumor necrosis factor-alpha promoter activity is inhibitor of nuclear factor-kappaB kinase-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for RO3201195: An In Vitro Assessment of a Selective Protein Kinase C (PKC) Inhibitor
For research, scientific, and drug development professionals.
This document provides detailed protocols for in vitro assays to characterize the activity of RO3201195, a potent and selective inhibitor of Protein Kinase C (PKC). The provided methodologies are essential for researchers investigating the therapeutic potential of targeting PKC-mediated signaling pathways.
Introduction
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are critical regulators of a wide array of cellular processes, including proliferation, differentiation, apoptosis, and immune responses.[1][2] Dysregulation of PKC signaling is implicated in various diseases, making it a significant target for drug discovery. This compound is a member of the bisindolylmaleimide class of inhibitors that act as competitive inhibitors of ATP binding to the catalytic domain of PKC.[3] These application notes provide protocols for biochemical and cell-based assays to evaluate the inhibitory potency and selectivity of this compound.
Data Presentation
The inhibitory activity of RO-32-0432, a close structural analog of this compound, against various PKC isoforms is summarized below. This data provides an expected potency profile for this compound.
| PKC Isoform | IC50 (nM) | Notes |
| PKCα | 9 | Exhibits highest potency against PKCα. |
| PKCβI | 28 | Shows strong inhibition. |
| PKCε | 108 | Displays lower potency compared to conventional PKC isoforms. |
Data is for RO-32-0432, a close analog of this compound, and was determined using in vitro kinase assays.
Signaling Pathway
The following diagram illustrates the canonical Protein Kinase C (PKC) signaling pathway. Activation of G-protein coupled receptors (GPCRs) or Receptor Tyrosine Kinases (RTKs) leads to the activation of Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), which, along with DAG, activates conventional and novel PKC isoforms. Activated PKC then phosphorylates a multitude of downstream substrates, leading to various cellular responses. This compound acts by competitively inhibiting ATP binding to the kinase domain of PKC, thereby blocking these downstream signaling events.
Caption: PKC Signaling Pathway and Mechanism of this compound Inhibition.
Experimental Protocols
Biochemical Kinase Assay (ADP-Glo™ Format)
This protocol describes a luminescent-based assay to determine the in vitro inhibitory activity of this compound against PKC isoforms. The assay quantifies the amount of ADP produced during the kinase reaction.
Materials:
-
Purified PKC enzyme (e.g., PKCα)
-
PKC substrate peptide
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
DMSO
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Kinase Buffer to the desired final concentrations. Include a DMSO-only control.
-
Reaction Setup:
-
Add 5 µL of the diluted this compound or DMSO control to the wells of the microplate.
-
Add 10 µL of a solution containing the PKC enzyme and substrate peptide in Kinase Buffer.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
-
Initiate Kinase Reaction:
-
Add 10 µL of ATP solution (in Kinase Buffer) to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific PKC isoform.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Terminate Reaction and Deplete ATP:
-
Add 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
-
Signal Generation and Detection:
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data to the positive control (enzyme with DMSO).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for the Biochemical Kinase Assay.
Cell-Based Phosphorylation Assay (Immunocytochemistry)
This protocol outlines a method to assess the ability of this compound to inhibit PKC activity within a cellular context by measuring the phosphorylation of a downstream substrate.
Materials:
-
Adherent cell line expressing the target PKC isoform (e.g., A549 or MCF-7)
-
Cell culture medium and supplements
-
This compound
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody specific for the phosphorylated PKC substrate
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
96-well clear-bottom imaging plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well imaging plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or a DMSO vehicle control.
-
Pre-incubate the cells with the compound for a specified time (e.g., 1 hour) at 37°C.
-
-
PKC Activation:
-
Stimulate the cells by adding a PKC activator (e.g., PMA) to each well at a final concentration known to induce substrate phosphorylation.
-
Incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
-
Fixation and Permeabilization:
-
Carefully remove the medium and wash the cells with PBS.
-
Fix the cells with the fixation solution for 15 minutes at room temperature.
-
Wash the cells with PBS and then permeabilize with the permeabilization buffer for 10 minutes.
-
-
Immunostaining:
-
Wash the cells with PBS and block with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells extensively with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash the cells with PBS and add the nuclear counterstain.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Quantify the fluorescence intensity of the phosphorylated substrate in the cytoplasm or at the membrane.
-
Normalize the signal to the cell number (using the nuclear stain).
-
Plot the normalized data against the inhibitor concentration to determine the cellular IC50.
-
Caption: Workflow for the Cell-Based Phosphorylation Assay.
References
RO3201195 Cell Culture Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO3201195 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in cellular signaling pathways that respond to stress, inflammation, and other external stimuli. Dysregulation of the p38 MAPK pathway is implicated in a variety of diseases, including inflammatory disorders and cancer. This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, with a focus on its application in studying Werner Syndrome, a premature aging disorder.
Mechanism of Action
This compound selectively targets the ATP-binding pocket of p38 MAPK, thereby preventing its phosphorylation and subsequent activation. This inhibition blocks the downstream signaling cascade, which includes the activation of transcription factors and the production of pro-inflammatory cytokines. In the context of Werner Syndrome, where cells exhibit premature senescence, inhibition of p38 MAPK by this compound has been shown to modulate this phenotype.[1]
Data Presentation
This compound Inhibitory Activity
| Cell Line | Assay Type | IC50 (nM) | Reference |
| Werner Syndrome Fibroblasts | Cell Proliferation | Not explicitly defined as IC50, but effective concentrations for phenotypic reversal are in the low micromolar range. | [1] |
| Human peripheral blood mononuclear cells (PBMCs) | Cytokine Release (TNF-α) | ~283 | [1] |
| Purified Enzyme | p38α Kinase Activity | 5 | [1] |
| Purified Enzyme | p38β Kinase Activity | 32 | [1] |
Experimental Protocols
Western Blot Analysis of p38 MAPK Phosphorylation
This protocol details the procedure to assess the inhibitory effect of this compound on p38 MAPK activation by measuring the levels of phosphorylated p38 (p-p38).
Materials:
-
Cell line of interest (e.g., Werner Syndrome fibroblasts, HeLa, A549)
-
This compound (stock solution in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibody against phospho-p38 MAPK (Thr180/Tyr182)
-
Primary antibody against total p38 MAPK
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Treatment:
-
Once cells have adhered, replace the medium with fresh medium containing the desired concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO).
-
Incubate for the desired treatment duration (e.g., 1, 6, 24 hours).
-
To induce p38 phosphorylation, a stress stimulus (e.g., anisomycin, UV radiation) can be applied for a short period (e.g., 30 minutes) before cell lysis.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK.
Cell Proliferation/Viability Assay (MTT Assay)
This protocol is used to determine the effect of this compound on cell proliferation and viability.
Materials:
-
Cell line of interest
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Cell culture medium and supplements
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Cell Treatment:
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound (e.g., 0.01 to 100 µM) or vehicle control.
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours).[2]
-
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the inhibitor concentration.
Mandatory Visualizations
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.
References
Application Notes and Protocols for RO3201195 Kinase Assay
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of RO3201195 in kinase assays. This document includes detailed protocols for determining the inhibitory activity of this compound against its target kinase, p38 mitogen-activated protein kinase (MAPK).
Introduction
This compound has been identified as a potent and selective inhibitor of p38 MAPK, a key enzyme in the cellular signaling cascade that responds to inflammatory cytokines and environmental stress. The p38 MAPK pathway is implicated in a variety of diseases, making it a significant target for therapeutic intervention. Accurate and reproducible methods for quantifying the inhibitory activity of compounds like this compound are crucial for drug discovery and development.
This document outlines a detailed protocol for a radiometric in vitro kinase assay to determine the IC50 value of this compound against p38 kinase. The protocol is based on the principle of measuring the transfer of a radiolabeled phosphate (B84403) group from ATP to a specific substrate by the kinase.
Data Presentation
The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the kinase by 50%.
Table 1: Inhibitory Activity of this compound against p38 Kinase
| Compound | Target Kinase | IC50 (nM) | Assay Method |
| This compound | p38 MAPK | 180 - 700 | Radiometric |
Note: The IC50 values can vary depending on the specific assay conditions, such as ATP and substrate concentrations.
Signaling Pathway Diagram
The following diagram illustrates the p38 MAPK signaling pathway and the point of inhibition by this compound.
Caption: p38 MAPK signaling pathway with this compound inhibition.
Experimental Protocols
In Vitro Radiometric p38 Kinase Assay
This protocol describes a method to measure the phosphotransferase activity of p38 kinase and determine the inhibitory potential of this compound.[1][2] The assay involves the transfer of the γ-phosphate from [γ-³²P]ATP to a specific substrate peptide by the p38 kinase.[1]
Materials and Reagents:
-
Active p38 kinase (recombinant)
-
p38 substrate peptide (e.g., a peptide containing the ATF2 phosphorylation site)
-
This compound
-
[γ-³²P]ATP
-
Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.4, 25 mM MgCl₂, 2 mM DTT)
-
ATP (unlabeled)
-
P81 phosphocellulose paper[1]
-
0.75% Phosphoric acid[1]
-
Scintillation counter and vials
-
Microcentrifuge tubes
-
Pipettes and tips
-
30°C water bath[1]
Experimental Workflow Diagram:
Caption: Workflow for the in vitro radiometric kinase assay.
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in the Kinase Assay Buffer. The final concentrations should span a range appropriate for determining the IC50 (e.g., 0.1 nM to 10 µM). Also, prepare a vehicle control (DMSO).
-
Prepare Reaction Mix: In microcentrifuge tubes, prepare the reaction mix by adding the following components in order:
-
Kinase Assay Buffer
-
p38 substrate peptide (to a final concentration, e.g., 20 µM)
-
Diluted this compound or vehicle
-
Active p38 kinase (to a final concentration, e.g., 10-20 ng/reaction)
-
-
Initiate Kinase Reaction: Start the reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP to each tube. The final ATP concentration should be close to the Km value for p38, if known (e.g., 50-100 µM).
-
Incubation: Incubate the reaction tubes at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.[1]
-
Stop Reaction and Spot: Stop the reaction by adding a small volume of 0.75% phosphoric acid. Spot an aliquot of each reaction mixture onto a labeled P81 phosphocellulose paper square.[1]
-
Wash: Wash the P81 papers multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP. A final wash with acetone (B3395972) can facilitate drying.[1]
-
Quantification: Place the dried P81 paper squares into scintillation vials with a suitable scintillation cocktail. Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract the background counts (no enzyme control) from all other readings.
-
Determine the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Alternative Non-Radiometric Assay Formats
While the radiometric assay is a gold standard, several non-radiometric methods are also available and can be adapted for measuring p38 kinase activity and the inhibitory effect of this compound.
-
ADP-Glo™ Kinase Assay: This luminescent assay measures the amount of ADP produced in the kinase reaction.[3][4] The ADP is converted to ATP, which is then used in a luciferase reaction to generate a light signal that is proportional to kinase activity.[3][4]
-
Fluorescence Polarization (FP) Assay: This method uses a fluorescently labeled substrate peptide. Phosphorylation by the kinase leads to a change in the polarization of the emitted light upon excitation, which can be measured to determine kinase activity.
-
ELISA-based Assay: In this format, the substrate is immobilized on a microplate. After the kinase reaction, a phospho-specific antibody is used to detect the phosphorylated substrate, typically with a secondary antibody conjugated to an enzyme for colorimetric or chemiluminescent detection.[5]
The choice of assay will depend on the available equipment, throughput requirements, and safety considerations (handling of radioactivity). For each of these alternative methods, the general principles of preparing inhibitor dilutions, setting up kinase reactions, and performing data analysis to determine the IC50 value remain the same.
References
Application Notes and Protocols for RO3201195 (RO-32-0432) In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO3201195, also known as RO-32-0432, is a potent and selective, cell-permeable inhibitor of Protein Kinase C (PKC). It demonstrates significant selectivity for the conventional PKC isoforms (α, βI, βII, and γ) over novel and atypical isoforms. This document provides a summary of reported in vivo dosages and administration routes for this compound in various animal models, along with detailed protocols for key applications. These notes are intended to serve as a guide for researchers designing preclinical studies involving this compound.
Data Presentation: In Vivo Dosage and Administration Summary
The following table summarizes the in vivo administration of this compound across different animal models and research applications.
| Animal Model | Disease/Application | Route of Administration | Dosage | Dosing Schedule | Vehicle | Reference |
| Female AHH/R Rats | Phorbol (B1677699) Ester-Induced Edema | Oral | 10, 30, 50 mg/kg | Single dose | Not Specified | [1] |
| Lewis Rats | Adjuvant-Induced Arthritis | Oral | Not Specified | Not Specified | Not Specified | [2] |
| Lewis Rats | Experimental Autoimmune Myocarditis (EAM) | Intraperitoneal (i.p.) | 1 mg/kg | Every two days from day 14 to day 18 post-immunization | DMSO (3 mg/ml) | [3][4][5] |
| Mice | Mecamylamine-Precipitated Nicotine (B1678760) Withdrawal | Not Specified | Dose-dependent | Not Specified | Not Specified | [6] |
| Neonatal Rats | Ventilatory Control Study | Intraperitoneal (i.p.) | 100 mg/kg | Single dose | Normal Saline (0.2 ml) | [7][8] |
Experimental Protocols
Protocol for Induction and Treatment of Experimental Autoimmune Myocarditis (EAM) in Lewis Rats
This protocol details the induction of EAM and subsequent treatment with this compound to assess its therapeutic potential in autoimmune heart disease.
Materials:
-
Male Lewis rats (6-8 weeks old)
-
Porcine cardiac myosin (MyoHC-α)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
This compound (RO-32-0432)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile saline
-
Syringes and needles for immunization and administration
Procedure:
-
Induction of EAM:
-
Emulsify porcine cardiac myosin in an equal volume of Complete Freund's Adjuvant to a final concentration of 1 mg/ml.
-
On day 0, immunize each rat with a single 0.1 ml subcutaneous injection of the emulsion into the footpad.
-
-
Preparation of this compound Solution:
-
Administration of this compound:
-
Monitoring and Endpoint Analysis:
-
Monitor animals for clinical signs of myocarditis.
-
At the end of the study (e.g., day 21), euthanize the animals and collect heart tissue for histopathological analysis, assessment of cardiac fibrosis, and measurement of inflammatory markers.[4]
-
Protocol for Assessing Anti-Inflammatory Effects in Phorbol Ester-Induced Edema in Rats
This protocol describes a method to evaluate the oral efficacy of this compound in a model of acute inflammation.
Materials:
-
Female AHH/R rats
-
Phorbol ester (e.g., TPA or PDBu)
-
This compound (RO-32-0432)
-
Appropriate vehicle for oral administration
-
Calipers for measuring edema
Procedure:
-
Preparation of this compound Formulation:
-
Prepare a suspension or solution of this compound in a suitable vehicle for oral gavage.
-
-
Administration of this compound:
-
Administer this compound orally to rats at doses of 10, 30, and 50 mg/kg.[1]
-
A control group should receive the vehicle alone.
-
-
Induction of Edema:
-
At a specified time after drug administration (e.g., 1 hour), induce edema by applying a phorbol ester solution to the ear or paw.
-
-
Measurement of Edema:
-
Measure the thickness of the ear or paw using calipers at various time points after the application of the phorbol ester.
-
-
Data Analysis:
-
Calculate the percentage inhibition of edema for the this compound-treated groups compared to the vehicle-treated control group.
-
Mandatory Visualizations
Caption: Signaling pathway inhibited by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ro 32-0432, a selective and orally active inhibitor of protein kinase C prevents T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of PKC inhibitor on experimental autoimmune myocarditis in Lewis rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Frontiers | Protein Kinase C-Mediated Hyperphosphorylation and Lateralization of Connexin 43 Are Involved in Autoimmune Myocarditis-Induced Prolongation of QRS Complex [frontiersin.org]
- 6. Ro 32-0432 attenuates mecamylamine-precipitated nicotine withdrawal syndrome in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. atsjournals.org [atsjournals.org]
- 8. journals.physiology.org [journals.physiology.org]
RO3201195: Application Notes and Protocols for Neuroinflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO3201195 is a potent and highly selective, orally bioavailable inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2] While initially investigated for inflammatory diseases such as rheumatoid arthritis, its mechanism of action holds significant promise for the study and potential therapeutic intervention in neuroinflammatory conditions.[[“]] Neuroinflammation is a key component in the pathogenesis of various neurodegenerative diseases, and the p38 MAPK signaling pathway is a critical regulator of the production of pro-inflammatory cytokines.[4][5]
Activated p38 MAPK is observed in the brains of patients with Alzheimer's disease (AD) and in relevant animal models.[6] In the central nervous system (CNS), microglia are the primary immune cells, and their activation is a hallmark of neuroinflammation.[2][7] The p38 MAPK pathway plays a crucial role in the activation of microglia and the subsequent release of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), which can contribute to neuronal damage.[4][8] By inhibiting p38 MAPK, this compound offers a valuable tool to dissect the role of this pathway in neuroinflammatory processes and to explore its therapeutic potential.
Quantitative Data Summary
The following tables provide a summary of the known in vitro potency of this compound and representative data from studies on other p38 MAPK inhibitors in neuroinflammation models. This information can serve as a reference for designing experiments with this compound.
Table 1: In Vitro Potency of this compound
| Target | IC50 | Assay Condition |
| p38α MAP Kinase | 0.7 nM | Enzymatic Assay |
| TNF-α release | 0.25 nM | THP-1 cells |
| IL-1β release | 0.57 nM | Human whole blood |
Data sourced from MedChemExpress, citing Goldstein DM, et al. J Med Chem. 2006.[[“]]
Table 2: Representative In Vivo Efficacy of a p38 MAPK Inhibitor in a Mouse Model of Neuroinflammation
| Parameter | Treatment Group | Result |
| Hippocampal Pro-inflammatory Cytokine Levels | Vehicle | Increased |
| p38 MAPK Inhibitor | Attenuated increase | |
| Synaptic Dysfunction Marker | Vehicle | Deficit observed |
| p38 MAPK Inhibitor | Improvement observed | |
| Behavioral Deficits | Vehicle | Impaired performance |
| p38 MAPK Inhibitor | Improved performance |
This table represents typical results observed with brain-penetrant p38 MAPK inhibitors in animal models of neuroinflammation and can be used as a guide for expected outcomes with this compound.[6][9]
Signaling Pathway
The p38 MAPK signaling cascade is a key pathway in the cellular response to stress and inflammatory stimuli. In the context of neuroinflammation, activation of receptors such as Toll-like receptors (TLRs) on microglia by stimuli like lipopolysaccharide (LPS) or amyloid-beta (Aβ) triggers a series of upstream kinases that lead to the phosphorylation and activation of p38 MAPK. Activated p38 MAPK, in turn, phosphorylates downstream targets, including transcription factors and other kinases, leading to the synthesis and release of pro-inflammatory cytokines and other mediators of inflammation.
Caption: p38 MAPK Signaling Pathway in Microglia.
Experimental Protocols
The following are detailed protocols for studying the effects of this compound on neuroinflammation in both in vitro and in vivo models.
In Vitro Model of Microglial Activation
This protocol describes the use of this compound to inhibit lipopolysaccharide (LPS)-induced inflammatory responses in a microglial cell line (e.g., BV2) or primary microglia.
Caption: Workflow for in vitro microglial activation assay.
Methodology:
-
Cell Culture: Culture BV2 microglial cells or primary microglia in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Seeding: Seed cells in a 24-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treatment: Replace the medium with fresh serum-free DMEM. Add this compound at various concentrations (e.g., 1 nM to 10 µM) to the respective wells and incubate for 1 hour. Include a vehicle control (e.g., DMSO).
-
Stimulation: After the pre-treatment period, add LPS to a final concentration of 100 ng/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 6-24 hours at 37°C.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells and carefully collect the supernatant.
-
Cytokine Analysis: Measure the concentration of TNF-α and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Western Blot Analysis: Lyse the remaining cells and perform Western blot analysis to determine the levels of phosphorylated p38 MAPK and total p38 MAPK to confirm target engagement.
In Vivo Model of Neuroinflammation
This protocol outlines a general procedure for evaluating the efficacy of this compound in a mouse model of LPS-induced systemic inflammation, which leads to neuroinflammation.
Caption: Workflow for in vivo neuroinflammation model.
Methodology:
-
Animal Model: Use adult male C57BL/6 mice. Acclimatize the animals for at least one week before the experiment. All procedures should be approved by the institutional animal care and use committee.
-
Drug Administration: Administer this compound orally or via intraperitoneal (i.p.) injection at a predetermined dose. The oral bioavailability of this compound makes oral gavage a suitable route of administration.
-
Induction of Neuroinflammation: One hour after the administration of this compound or vehicle, induce neuroinflammation by a single i.p. injection of LPS (e.g., 1 mg/kg).
-
Behavioral Analysis: At a designated time point post-LPS injection (e.g., 24 hours), perform behavioral tests to assess sickness behavior or cognitive deficits.
-
Tissue Collection: Following behavioral testing, euthanize the mice and perfuse with ice-cold saline. Dissect the hippocampus and cortex, and either snap-freeze in liquid nitrogen for biochemical analysis or fix in 4% paraformaldehyde for immunohistochemistry.
-
Biochemical Analysis: Homogenize the brain tissue to measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β) by ELISA and to confirm target engagement by measuring phosphorylated p38 MAPK levels via Western blot.
-
Immunohistochemistry: Use fixed brain sections to perform immunohistochemical staining for microglial markers (e.g., Iba1) to assess microglial activation and morphology, and for phosphorylated p38 MAPK to determine its localization.
Conclusion
This compound, as a potent p38 MAPK inhibitor, represents a valuable pharmacological tool for investigating the role of this critical signaling pathway in neuroinflammation. The provided application notes and protocols offer a framework for researchers to design and execute experiments to explore the therapeutic potential of p38 MAPK inhibition in various neuroinflammatory and neurodegenerative disease models. Careful dose-response studies and pharmacokinetic/pharmacodynamic assessments will be crucial for the successful application of this compound in this field.
References
- 1. p38-MAPK and CDK5, signaling pathways in neuroinflammation: a potential therapeutic intervention in Alzheimer's disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of p38 and p44/42 mitogen-activated protein kinases in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel p38 alpha MAPK inhibitor suppresses brain proinflammatory cytokine up-regulation and attenuates synaptic dysfunction and behavioral deficits in an Alzheimer's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. p38 MAPK, microglial signaling, and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of p38 MAPK and Its Substrates in Neuronal Plasticity and Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
RO3201195: Application Notes and Protocols for Rheumatoid Arthritis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO3201195 is a potent and highly selective inhibitor of p38 mitogen-activated protein kinase (MAPK) alpha, a key enzyme in the inflammatory signaling cascade. The p38 MAPK pathway is critically involved in the pathogenesis of rheumatoid arthritis (RA), a chronic autoimmune disease characterized by synovial inflammation and joint destruction. In RA, p38 MAPK activation in immune cells and synovial fibroblasts leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), as well as enzymes involved in tissue degradation. By targeting p38α MAPK, this compound offers a valuable tool for investigating the molecular mechanisms of RA and exploring novel therapeutic strategies.
These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, and detailed protocols for its use in in vitro and in vivo models relevant to rheumatoid arthritis research.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized in various enzymatic and cell-based assays. The following tables summarize the key quantitative data for easy reference and comparison.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay System | IC50 Value | Reference |
| p38α MAPK | Enzymatic Assay | 0.7 nM | [1] |
| TNF-α Production | THP-1 cells | 0.25 nM | [1] |
| IL-1β Production | Human Whole Blood | 0.57 nM | [1] |
Signaling Pathway
The diagram below illustrates the central role of the p38 MAPK pathway in the inflammatory response characteristic of rheumatoid arthritis and the point of intervention for this compound.
References
RO3201195: Application Notes and Protocols for Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO3201195 is a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. The p38 MAPK pathway plays a complex and often contradictory role in cancer, influencing a wide range of cellular processes including proliferation, apoptosis, cell cycle regulation, and inflammation. Depending on the specific cancer type and cellular context, p38 MAPK signaling can act as either a tumor suppressor or a promoter of tumor progression. This dual functionality makes the p38 pathway a compelling target for therapeutic intervention. These application notes provide a summary of the available data on the use of this compound in cancer cell lines, along with detailed protocols for key experimental assays.
Mechanism of Action: The p38 MAPK Signaling Pathway
The p38 MAPK pathway is a three-tiered kinase cascade that is activated by a variety of extracellular stimuli, including inflammatory cytokines and cellular stress. This cascade ultimately leads to the activation of the p38 MAPK, which in turn phosphorylates a range of downstream substrates, including transcription factors and other kinases. The cellular response to p38 MAPK activation is highly context-dependent and can lead to either cell survival and proliferation or cell cycle arrest and apoptosis. In some cancers, p38 MAPK activity is associated with increased invasion and metastasis, while in others it can promote apoptosis and inhibit cell growth.
Data Presentation: Effects of p38 MAPK Inhibition in Cancer Cell Lines
While specific data for this compound is limited in the public domain, the following tables summarize the effects of other p38 MAPK inhibitors on various cancer cell lines to provide a contextual understanding. Researchers should perform dose-response experiments to determine the optimal concentration of this compound for their specific cell line of interest.
Table 1: Effects of p38 MAPK Inhibitors on Cell Viability and Apoptosis
| Cell Line | Cancer Type | p38 MAPK Inhibitor | Concentration | Effect on Cell Viability | Effect on Apoptosis |
| DLD-1 | Colon Cancer | FR167653 | Dose-dependent | Suppression of proliferation | Increased |
| SW480 | Colon Cancer | FR167653 | Dose-dependent | Suppression of proliferation | Increased |
| SW480/5-FU | 5-FU-resistant Colon Cancer | SB203580 | Not specified | Increased sensitivity to noscapine | Increased |
| MDA-MB-468 | ER-Negative Breast Cancer | Pharmacological inhibitors | Not specified | Significantly inhibited | Not specified |
| KG1a | Acute Myeloid Leukemia | SB203580 | Not specified | Enhanced chemosensitivity to daunorubicin | Promoted late apoptosis |
| HCT-116 | Colon Cancer | SB202190 | Not specified | Sensitized to SN38 treatment | Not specified |
| SW48 | Colon Cancer | SB202190 | Not specified | Sensitized to SN38 treatment | Not specified |
Table 2: Effects of p38 MAPK Inhibitors on Cell Cycle
| Cell Line | Cancer Type | p38 MAPK Inhibitor | Concentration | Effect on Cell Cycle |
| KG1a | Acute Myeloid Leukemia | SB203580 | Not specified | S-phase arrest |
| SW480/5-FU | 5-FU-resistant Colon Cancer | SB203580 | Not specified | Cell cycle arrest |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol is to determine the effect of this compound on the metabolic activity and proliferation of cancer cells.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. Wash adherent cells with PBS and detach using trypsin. Combine with the floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is to determine the distribution of cells in different phases of the cell cycle after treatment with this compound.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well plates
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired duration.
-
Cell Harvesting: Harvest cells as described in the apoptosis assay protocol.
-
Fixation: Wash the cell pellet with PBS and resuspend in 1 mL of ice-cold 70% ethanol. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS and resuspend in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry.
Conclusion
This compound, as a p38 MAPK inhibitor, holds potential for investigation in various cancer cell lines. The provided protocols offer a framework for researchers to systematically evaluate its effects on cell viability, apoptosis, and cell cycle progression. Given the context-dependent role of the p38 MAPK pathway, it is crucial to characterize the effects of this compound in a panel of cell lines representing different cancer subtypes to identify those most sensitive to its inhibitory action. Further research is warranted to elucidate the precise mechanisms by which this compound exerts its effects in specific cancer contexts.
Troubleshooting & Optimization
RO3201195 stability and long-term storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, long-term storage, and troubleshooting of RO3201195, a potent p38 MAPK inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: For long-term stability, this compound in its solid (powder) form should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.
Q2: How should I store this compound once it is dissolved in a solvent?
A2: Stock solutions of this compound should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. For optimal stability, store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month. If a solution has been stored at -20°C for more than a month, its efficacy should be re-verified.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of this compound.
Q4: What is the mechanism of action of this compound?
A4: this compound is a highly selective inhibitor of p38 mitogen-activated protein kinase (MAPK). It functions by blocking the activity of p38 MAPK, which is a key enzyme in the cellular response to inflammatory cytokines and environmental stress. This inhibition prevents the downstream phosphorylation of various substrates, including other kinases and transcription factors, thereby modulating inflammatory responses.
Stability and Long-Term Storage
Proper storage of this compound is critical to maintain its integrity and activity for reproducible experimental results. The following tables summarize the recommended storage conditions and expected stability.
Table 1: Storage and Stability of Solid this compound
| Storage Temperature | Shelf Life |
| -20°C | 3 years |
| 4°C | 2 years |
Table 2: Storage and Stability of this compound in Solvent
| Storage Temperature | Shelf Life |
| -80°C | 6 months |
| -20°C | 1 month |
Troubleshooting Guide
This guide addresses common issues that may be encountered when using this compound in cellular and biochemical assays.
Issue 1: Inconsistent or No Inhibition of p38 MAPK Activity
-
Possible Cause 1: Improper Storage or Handling of this compound.
-
Solution: Ensure that the compound has been stored according to the recommendations in Tables 1 and 2. Avoid multiple freeze-thaw cycles of stock solutions. Prepare fresh dilutions from a new aliquot for each experiment.
-
-
Possible Cause 2: Incorrect Concentration of this compound.
-
Solution: Verify the concentration of your stock solution. Perform a dose-response experiment to determine the optimal working concentration for your specific cell line and experimental conditions.
-
-
Possible Cause 3: Cell Line Specificity or Resistance.
-
Solution: Confirm that the p38 MAPK pathway is active and relevant in your chosen cell line. If resistance is suspected, consider using a different cell line or investigating potential resistance mechanisms.
-
Issue 2: High Background or Non-Specific Effects in Cellular Assays
-
Possible Cause 1: High Concentration of DMSO in Culture Medium.
-
Solution: Ensure the final concentration of DMSO in the cell culture medium is less than 0.5% to avoid solvent-induced toxicity or off-target effects.
-
-
Possible Cause 2: Off-Target Effects of this compound.
-
Solution: While this compound is a selective inhibitor, high concentrations may lead to off-target effects. Lower the concentration and confirm the phenotype with a structurally different p38 MAPK inhibitor or by using a genetic approach like siRNA-mediated knockdown of p38.
-
Issue 3: Variability in Western Blot Results for Phospho-p38 MAPK
-
Possible Cause 1: Suboptimal Antibody Performance.
-
Solution: Titrate your primary and secondary antibodies to determine the optimal dilutions. Ensure your primary antibody is specific for the phosphorylated form of p38 MAPK.
-
-
Possible Cause 2: Inefficient Protein Extraction or Phosphatase Activity.
-
Solution: Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of your proteins. Ensure complete cell lysis to release all cellular proteins.
-
-
Possible Cause 3: Insufficient Stimulation of the p38 MAPK Pathway.
-
Solution: If you are studying the inhibitory effect of this compound, ensure that the p38 MAPK pathway is adequately activated in your positive control group by using a known stimulus such as anisomycin (B549157), UV radiation, or an appropriate cytokine.
-
Experimental Protocols
Protocol 1: Western Blot Analysis of p38 MAPK Phosphorylation
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Pre-treat cells with desired concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with a p38 MAPK activator (e.g., 10 µg/mL anisomycin for 30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-p38 MAPK overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK.
Visualizations
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western Blot analysis of p38 MAPK inhibition.
Caption: Logical troubleshooting workflow for inconsistent experimental results.
Technical Support Center: Optimizing RO3201195 Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of RO3201195 for cell viability experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of p38 mitogen-activated protein (MAP) kinase.[1] The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress. By inhibiting p38 MAPK, this compound can modulate downstream signaling cascades involved in inflammation, cell differentiation, apoptosis, and cell cycle regulation.[1][2][3][4]
Q2: What is a typical starting concentration range for this compound in cell viability assays?
A typical starting concentration range for a new inhibitor depends on the cell line, experimental duration, and the specific biological question.[2] For initial range-finding experiments with this compound, a broad concentration range from 10 nM to 10 µM is recommended. This range will help determine the optimal concentration for inhibiting p38 MAPK activity without inducing significant cytotoxicity.
Q3: How do I determine the optimal concentration of this compound for my specific cell line?
The optimal concentration should be determined empirically for each cell line and experimental setup. A dose-response experiment is crucial to determine the half-maximal inhibitory concentration (IC50) for both the target (p38 MAPK inhibition) and cell viability. The ideal concentration will effectively inhibit the target with minimal impact on overall cell viability.
Q4: What are the common assays to measure cell viability after treatment with this compound?
Several assays can be used to assess cell viability. Common methods include:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells by assessing the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan (B1609692).[5]
-
MTS/XTT Assays: These are similar to the MTT assay but use different tetrazolium salts that are converted to a water-soluble formazan, simplifying the protocol.
-
AlamarBlue (Resazurin) Assay: This fluorescent assay measures the reduction of resazurin (B115843) to the highly fluorescent resorufin (B1680543) by metabolically active cells.
-
ATP-based Assays (e.g., CellTiter-Glo): These luminescent assays quantify the amount of ATP present, which is an indicator of metabolically active cells.[6]
Q5: How should I prepare and store this compound stock solutions?
It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO. This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. For experiments, the stock solution should be freshly diluted to the final working concentrations in the cell culture medium. The final DMSO concentration in the culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No effect on cell viability at expected concentrations. | 1. Inactive Compound: The this compound may have degraded due to improper storage or handling. 2. Cell Line Insensitivity: The chosen cell line may not be sensitive to p38 MAPK inhibition for the phenotype being measured. 3. Low Compound Permeability: The compound may not be effectively entering the cells. | 1. Verify Compound Activity: Test the compound on a known sensitive cell line or in a cell-free p38 kinase assay. Ensure proper storage and handling. 2. Confirm Target Expression and Pathway Activation: Use Western blotting to confirm the expression of p38 MAPK in your cell line and assess its basal phosphorylation status. Consider using a positive control (e.g., anisomycin) to stimulate the pathway. 3. Increase Incubation Time: Extend the treatment duration to allow for better compound uptake. |
| High cell death even at low concentrations. | 1. Off-Target Effects: At higher concentrations, this compound may inhibit other kinases or cellular processes, leading to toxicity.[3] 2. Cell Line Hypersensitivity: The cell line may be particularly sensitive to p38 MAPK inhibition. 3. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be too high. | 1. Perform a Kinase Selectivity Assay: If possible, profile this compound against a panel of kinases to identify potential off-targets.[7][8] 2. Use a Lower Concentration Range: Adjust the dose-response experiment to include lower concentrations of the inhibitor. 3. Include a Vehicle Control: Always include a control group treated with the same final concentration of the solvent to assess its effect on cell viability. |
| Inconsistent results between experiments. | 1. Variability in Cell Culture: Differences in cell passage number, confluency, or health can affect results. 2. Inconsistent Compound Preparation: Errors in diluting the stock solution can lead to variability. 3. Assay Variability: Minor differences in incubation times or reagent preparation can impact the outcome. | 1. Standardize Cell Culture Practices: Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. 2. Prepare Fresh Dilutions: Prepare fresh dilutions of this compound from the stock solution for each experiment. 3. Maintain Consistent Protocols: Adhere strictly to the same experimental protocol for all replicates and experiments. |
| Discrepancy between biochemical IC50 and cellular EC50. | 1. Cellular ATP Concentration: High intracellular ATP levels can compete with ATP-competitive inhibitors like this compound, reducing their apparent potency in cells. 2. Cellular Efflux Pumps: The compound may be actively transported out of the cells. | 1. Confirm Target Engagement in Cells: Use techniques like Western blotting to measure the inhibition of p38 MAPK phosphorylation at its downstream targets (e.g., MK2, ATF2) in a cellular context.[5] 2. Consider Efflux Pump Inhibitors: If efflux is suspected, co-treatment with a known efflux pump inhibitor could be explored, though this can introduce other variables. |
Data Presentation
Table 1: Representative IC50 Values of p38 MAPK Inhibitors in Various Cell Lines
Note: Specific IC50 values for this compound across a wide range of public cell lines are not extensively documented in a single source. The following table provides representative data for other p38 MAPK inhibitors to illustrate the expected range of potencies. Researchers should experimentally determine the IC50 for this compound in their specific cell line of interest.
| Inhibitor | Cell Line | Assay Type | IC50 (µM) | Reference |
| SB203580 | THP-1 | Kinase Assay | 0.3 - 0.5 | [9] |
| SB202190 | Cell-free | Kinase Assay | 0.05 - 0.1 | [9] |
| VX-745 | Cell-free | Kinase Assay | 0.01 | [9] |
| Pexmetinib | HEK-293 | Cellular Assay | 0.004 | [9] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines a standard procedure for determining the half-maximal inhibitory concentration (IC50) of this compound on adherent cells.[5][6]
Materials:
-
Adherent cells in logarithmic growth phase
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Adjust the cell suspension to the desired density (e.g., 5 x 10⁴ cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Dilution and Treatment:
-
Prepare a serial dilution of this compound in complete medium. A common approach is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 10 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. p38 Inhibitors Products: R&D Systems [rndsystems.com]
- 5. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. benchchem.com [benchchem.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
troubleshooting RO3201195 experimental results
This technical support center provides troubleshooting guides and frequently asked questions for researchers using RO3201195, a selective inhibitor of Protein Kinase C β (PKCβ).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective ATP-competitive inhibitor of Protein Kinase C β (PKCβ). It has been shown to have significantly lower affinity for other PKC isoforms, making it a valuable tool for studying PKCβ-specific signaling pathways.
Q2: What is the recommended solvent and storage condition for this compound?
This compound is soluble in DMSO at concentrations up to 10 mM. For long-term storage, it is recommended to store the DMSO stock solution at -20°C. Avoid repeated freeze-thaw cycles.
Q3: What is a typical working concentration for cell-based assays?
The optimal working concentration of this compound can vary depending on the cell type and experimental conditions. However, a good starting point is a concentration range of 1-10 µM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Troubleshooting Guides
Issue 1: No observable effect of this compound in my cell-based assay.
Possible Causes and Solutions:
-
Incorrect Concentration:
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your cell line. See the table below for recommended starting ranges.
-
-
Compound Instability:
-
Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Ensure the final DMSO concentration in your culture medium is below 0.1% to avoid solvent-induced artifacts.
-
-
Low PKCβ Expression:
-
Solution: Verify the expression level of PKCβ in your cell line using Western blotting or qPCR. If expression is low, consider using a cell line with higher endogenous expression or an overexpression system.
-
-
Cell Permeability Issues:
-
Solution: While this compound is generally cell-permeable, incubation time may need to be optimized. Try increasing the pre-incubation time with the compound before applying a stimulus.
-
Table 1: Recommended Starting Concentrations for this compound in Various Cell Lines
| Cell Line | Recommended Starting Concentration (µM) | Notes |
| HEK293 | 5 - 10 | High transfection efficiency, good for overexpression studies. |
| HeLa | 1 - 5 | Robust and commonly used epithelial cell line. |
| Jurkat | 1 - 10 | Suspension cell line, may require slightly higher concentrations. |
| Primary Neurons | 0.5 - 2 | More sensitive to compound toxicity; use lower concentrations. |
Issue 2: High cell toxicity observed after treatment with this compound.
Possible Causes and Solutions:
-
Concentration Too High:
-
Solution: Reduce the concentration of this compound. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the cytotoxic threshold in your cell line.
-
-
Prolonged Incubation Time:
-
Solution: Reduce the duration of compound exposure. A time-course experiment can help identify the optimal window for observing the desired effect without inducing significant cell death.
-
-
Off-Target Effects:
-
Solution: Although this compound is selective for PKCβ, high concentrations can lead to off-target effects. Cross-reference your results with another PKCβ inhibitor or use a genetic approach (e.g., siRNA) to confirm that the observed phenotype is specific to PKCβ inhibition.
-
Experimental Protocols
Protocol 1: Western Blotting for Phospho-MARCKS (a PKCβ substrate)
-
Cell Treatment: Plate cells and allow them to adhere overnight. Pre-treat with this compound at the desired concentration for 1-2 hours.
-
Stimulation: Stimulate the cells with a known PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA) for 15-30 minutes.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-MARCKS overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate.
Visualizations
Caption: Signaling pathway of PKCβ and the inhibitory action of this compound.
Caption: Troubleshooting workflow for a failed this compound experiment.
Caption: Logical diagram for validating the on-target effects of this compound.
Technical Support Center: Minimizing RO3201195 Cytotoxicity in Primary Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the cytotoxic effects of RO3201195, a p38 MAPK inhibitor, in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress. By inhibiting p38 MAPK, this compound can modulate downstream cellular processes such as inflammation, cell cycle, and apoptosis.[1][2]
Q2: Why am I observing high levels of cytotoxicity in my primary cells after treatment with this compound?
High cytotoxicity in primary cells treated with this compound can be due to several factors:
-
On-target effects: The p38 MAPK pathway plays a role in cell survival and apoptosis. Inhibition of this pathway can, in some contexts, sensitize cells to apoptosis.[2]
-
Off-target effects: Although this compound is a selective inhibitor, high concentrations may lead to off-target effects on other kinases or cellular processes, contributing to toxicity.
-
Cell-type specific sensitivity: Primary cells, being more sensitive than immortalized cell lines, can exhibit varied responses to drug treatment.
-
Suboptimal experimental conditions: Factors such as inhibitor concentration, incubation time, and cell density can significantly impact cell viability.
Q3: How can I determine the optimal concentration of this compound for my experiments while minimizing cytotoxicity?
The optimal concentration of this compound should be empirically determined for each primary cell type. A dose-response experiment is crucial to identify a concentration that effectively inhibits p38 MAPK signaling with minimal impact on cell viability.
Troubleshooting Guides
Issue 1: High Levels of Cell Death Observed Post-Treatment
Possible Causes and Solutions:
| Possible Cause | Troubleshooting/Solution |
| Concentration too high | Perform a dose-response curve to determine the IC50 for cytotoxicity. Start with a wide range of concentrations (e.g., 10 nM to 10 µM) and narrow down to a range that maintains cell viability while achieving the desired biological effect. |
| Prolonged incubation time | Optimize the incubation time. It is possible that a shorter exposure to this compound is sufficient to inhibit the target without causing excessive cell death. |
| Cell stress | Primary cells are sensitive to handling. Ensure gentle manipulation, use pre-warmed media, and avoid harsh centrifugation steps. |
| Reactive Oxygen Species (ROS) Production | Inhibition of p38 MAPK has been linked to increased production of ROS, which can lead to oxidative stress and apoptosis.[3] Consider co-treatment with an antioxidant like N-acetylcysteine (NAC). |
Example Dose-Response Data for Cell Viability:
The following table illustrates hypothetical data from a cell viability assay (e.g., MTT or CellTiter-Glo) on primary human hepatocytes treated with this compound for 24 hours.
| This compound Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 |
| 0.01 | 98 |
| 0.1 | 95 |
| 1 | 85 |
| 5 | 60 |
| 10 | 40 |
| 20 | 20 |
This is example data and will vary depending on the primary cell type and experimental conditions.
Issue 2: Inconsistent or Non-Reproducible Results
Possible Causes and Solutions:
| Possible Cause | Troubleshooting/Solution |
| Inhibitor stock degradation | Aliquot the this compound stock solution upon receipt and store at -80°C to avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| Variability in primary cell cultures | Use cells from the same donor and passage number for a set of experiments. Ensure consistent cell seeding density. |
| Mycoplasma contamination | Regularly test cell cultures for mycoplasma contamination, as it can significantly alter cellular responses to treatments. |
Experimental Protocols
Protocol 1: Determining the Cytotoxic IC50 of this compound using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) for the cytotoxicity of this compound.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium and add 100 µL of the different inhibitor concentrations. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for p-p38 and Cleaved Caspase-3
This protocol is for assessing the inhibition of p38 MAPK and the induction of apoptosis.
Materials:
-
Primary cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-phospho-p38 MAPK, anti-p38 MAPK, anti-cleaved caspase-3, anti-caspase-3, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein to the total protein and cleaved caspase-3 to total caspase-3 or the loading control.
Signaling Pathways and Workflows
Caption: p38 MAPK signaling and potential this compound-induced cytotoxicity pathway.
Caption: Experimental workflow for optimizing this compound treatment in primary cells.
References
- 1. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of p38 MAPK sensitizes tumour cells to cisplatin-induced apoptosis mediated by reactive oxygen species and JNK - PMC [pmc.ncbi.nlm.nih.gov]
RO3201195 precipitation in aqueous solutions
This technical support center is designed for researchers, scientists, and drug development professionals who are using RO3201195 in their experiments. This guide provides troubleshooting advice and answers to frequently asked questions regarding the precipitation of this compound in aqueous solutions.
Troubleshooting Guide
This section addresses specific issues you may encounter with this compound solubility.
Q1: My this compound precipitated immediately after I diluted my DMSO stock solution into an aqueous buffer. What should I do?
A1: This is a common issue that arises when the concentration of this compound exceeds its solubility limit in the aqueous buffer. This phenomenon is often referred to as "crashing out" of solution. Here are several steps you can take to troubleshoot this problem:
-
Lower the Final Concentration: The most direct solution is to reduce the final concentration of this compound in your working solution.
-
Optimize the Dilution Process: Instead of a single large dilution, try a serial dilution of your DMSO stock in the aqueous buffer. Additionally, add the DMSO stock to the aqueous buffer dropwise while vortexing to facilitate rapid mixing and dispersion.
-
Incorporate a Surfactant: The addition of a low concentration of a non-ionic surfactant, such as 0.01% Tween-20 or Triton X-100, can help to keep the compound in solution.
-
Use a Co-solvent: A small amount of a water-miscible co-solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) in your aqueous buffer may improve solubility.
-
Sonication: Brief sonication of the solution after dilution can help to break down small precipitate particles and facilitate re-dissolving.
Q2: The solution of this compound was initially clear but became cloudy over time during my experiment. Why is this happening and how can I prevent it?
A2: This indicates that this compound is slowly precipitating out of solution. This can be triggered by factors such as temperature fluctuations or interactions with other components in your assay medium.
-
Maintain Constant Temperature: Ensure that your experiment is conducted at a consistent temperature.
-
Reduce Incubation Time: If your experimental protocol allows, consider reducing the incubation time to minimize the chance of precipitation.
-
Re-evaluate Buffer Composition: Examine the components of your assay buffer for any potential incompatibilities with this compound.
Q3: I am seeing inconsistent results in my cell-based assays with this compound. Could this be related to solubility?
A3: Yes, poor solubility is a likely cause of inconsistent results. If this compound is not fully dissolved, the actual concentration in your assay will be lower and more variable than intended.
-
Visual Inspection: Always visually inspect your assay plates for any signs of precipitation before and after the experiment.
-
Solubility Test in Media: Perform a solubility test of this compound in your specific cell culture medium to determine its solubility limit under your experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: For RO-32-0432, the hydrochloride salt of this compound, Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent. It is soluble up to 10 mM in DMSO with gentle warming.[1]
Q2: What is the maximum concentration of DMSO that is safe for my cells?
A2: The final concentration of DMSO in your aqueous assay should be kept as low as possible, typically below 0.5%, to avoid off-target effects on cells or enzymes.
Q3: Can I heat the this compound solution to improve its solubility?
A3: Gentle warming to 37°C can aid in dissolving this compound in DMSO.[1] However, prolonged or excessive heating should be avoided as it may lead to degradation of the compound.
Q4: How should I store my this compound stock solution?
A4: Following reconstitution in DMSO, it is recommended to create single-use aliquots and store them frozen at -20°C.[2][3][4] This will help to avoid repeated freeze-thaw cycles which can degrade the compound. Stock solutions are reported to be stable for up to 4 months at -20°C.[2][3][4]
Quantitative Data
| Compound Name | Recommended Solvent | Maximum Solubility |
| RO-32-0432 (HCl salt) | DMSO | 10 mM (with gentle warming)[1] |
| RO-32-0432 | DMSO | 5 mg/mL[2][5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of RO-32-0432 in DMSO
-
Weigh the Compound: Accurately weigh out the desired amount of RO-32-0432 powder. The molecular weight of RO-32-0432 hydrochloride is 489.01 g/mol .[1]
-
Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolve: Vortex the solution thoroughly. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.[1]
-
Visual Inspection: Visually confirm that the solution is clear and free of any particulate matter.
-
Aliquot and Store: Aliquot the stock solution into single-use vials and store at -20°C.[2][3][4]
Protocol 2: General Procedure for Diluting this compound into Aqueous Buffer
-
Prepare Intermediate Dilutions: If the final desired concentration is low, it is good practice to first make intermediate dilutions of the DMSO stock solution in DMSO.
-
Add to Buffer: While vortexing the aqueous buffer, add the DMSO stock solution dropwise to the buffer. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the working solution is below 0.5%.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: General workflow for preparing this compound solutions.
References
Technical Support Center: Interpreting Unexpected Western Blot Results for RO3201195
Welcome to the technical support center for RO3201195. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected Western blot results when working with the Protein Kinase C (PKC) inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound, also known as Ro-32-0432, is a potent and selective, cell-permeable inhibitor of Protein Kinase C (PKC). It shows greater selectivity for conventional PKC isoforms (cPKC) such as PKCα and PKCβI over novel and atypical isoforms.
Q2: How does this compound work?
This compound functions as a competitive inhibitor at the ATP-binding site of PKC, thereby preventing the phosphorylation of its downstream substrates. This inhibition can impact various cellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) cascade.
Q3: What are the expected effects of this compound on a Western blot?
Treatment with this compound is expected to decrease the phosphorylation of PKC isoforms and downstream targets. For example, you might observe a decrease in phosphorylated ERK (p-ERK) levels, a downstream component of the MAPK pathway which can be influenced by PKC activity. Total protein levels of PKC and its downstream targets should remain unchanged in short-term treatments.
Q4: Which antibodies are recommended for a Western blot experiment with this compound?
It is recommended to use antibodies that detect both the total and phosphorylated forms of your target proteins. For instance, when studying PKCα, you should use an antibody for total PKCα and another for phosphorylated PKCα (e.g., at a specific serine/threonine residue). Similarly, for downstream effects, antibodies for total ERK and phospho-ERK are essential.
Troubleshooting Unexpected Western Blot Results
Unexpected results in a Western blot can arise from various factors, from sample preparation to antibody selection. Below are common issues encountered when using this compound and steps to resolve them.
Scenario 1: No change in phosphorylation of target protein after this compound treatment.
Possible Causes:
-
Inactive Compound: The this compound may have degraded.
-
Incorrect Concentration: The concentration of this compound used may be too low to inhibit the target PKC isoforms in your specific cell type or experimental conditions.
-
Insufficient Treatment Time: The incubation time with the inhibitor may not have been long enough to observe a downstream effect.
-
PKC Isoform Specificity: The PKC isoform you are studying may not be sensitive to this compound, or your cell line may express isoforms that are less sensitive.
-
Alternative Signaling Pathways: The phosphorylation of your target protein may be regulated by pathways independent of the PKC isoforms targeted by this compound.
Troubleshooting Steps:
-
Verify Compound Activity: Test the inhibitor on a known positive control system where it has a documented effect.
-
Optimize Concentration and Time: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your experimental setup.
-
Confirm Target Expression: Ensure that your cells express the PKC isoforms that are sensitive to this compound.
-
Investigate Alternative Pathways: Consider if other kinases could be responsible for the phosphorylation of your target protein.
Scenario 2: Increased phosphorylation of a target protein after this compound treatment.
Possible Causes:
-
Feedback Loops: Inhibition of a specific pathway can sometimes lead to the activation of compensatory signaling pathways. For example, inhibiting one kinase might lead to the upregulation of another that phosphorylates the same target.
-
Off-Target Effects: At higher concentrations, this compound might have off-target effects on other kinases, leading to unexpected phosphorylation events.
Troubleshooting Steps:
-
Literature Review: Research potential feedback mechanisms in the signaling pathway you are studying.
-
Dose-Response Analysis: Use the lowest effective concentration of this compound to minimize off-target effects.
-
Use a Different Inhibitor: Confirm your results using a different PKC inhibitor with a distinct chemical structure.
Scenario 3: Inconsistent results between experiments.
Possible Causes:
-
Variability in Cell Culture: Differences in cell confluency, passage number, or serum starvation can affect signaling pathways.
-
Inconsistent Reagent Preparation: Variations in buffer preparation or antibody dilutions can lead to inconsistent results.
-
Technical Variability in Western Blotting: Inconsistent loading of protein, transfer efficiency, or incubation times can all contribute to variability.[1]
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Maintain consistent cell culture practices for all experiments.
-
Prepare Fresh Reagents: Use freshly prepared buffers and antibody dilutions for each experiment.
-
Ensure Consistent Western Blotting Technique: Use a loading control (e.g., GAPDH, β-actin) to normalize for protein loading and ensure consistent transfer and incubation times.
Quantitative Data Summary
The inhibitory activity of this compound varies between different PKC isoforms. This selectivity is important to consider when interpreting your results.
| PKC Isoform | IC50 (nM) | Percent Inhibition (at 500 nM) |
| PKCα | 9 | >87% |
| PKCβI | 28 | >87% |
| PKCε | 108 | >87% (novel PKC) |
| Atypical PKCs | - | 64-69% |
Data sourced from publications on PKC inhibitor selectivity.[2][3][4][5]
Experimental Protocols
Standard Western Blot Protocol
This protocol provides a general guideline for performing a Western blot to assess the effects of this compound.
1. Sample Preparation: a. Culture cells to the desired confluency. b. Treat cells with the desired concentration of this compound or vehicle control for the appropriate amount of time. c. Wash cells with ice-cold PBS. d. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. e. Scrape the cells and transfer the lysate to a microcentrifuge tube. f. Centrifuge at 14,000 rpm for 15 minutes at 4°C. g. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
2. SDS-PAGE: a. Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes. b. Load samples and a molecular weight marker onto an SDS-polyacrylamide gel. c. Run the gel at 100-120V until the dye front reaches the bottom.
3. Protein Transfer: a. Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. b. Confirm successful transfer by staining the membrane with Ponceau S.
4. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
5. Detection: a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for 1-5 minutes. c. Visualize the protein bands using a chemiluminescence imaging system or X-ray film.
6. Analysis: a. Quantify band intensity using densitometry software. b. Normalize the intensity of the target protein to the loading control.
Visualizations
Signaling Pathway
Caption: Simplified PKC-MAPK signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Standard workflow for a Western blot experiment.
Troubleshooting Logic
Caption: A logical guide for troubleshooting unexpected Western blot results with this compound.
References
- 1. bosterbio.com [bosterbio.com]
- 2. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. Ro-32-0432 A selective cell-permeable protein kinase C inhibitor. | Sigma-Aldrich [sigmaaldrich.com]
- 5. Ro 32-0432 hydrochloride | Protein Kinase C | Tocris Bioscience [tocris.com]
RO3201195 Technical Support for In Vivo Research
This technical support center provides essential guidance for researchers, scientists, and drug development professionals utilizing the p38 MAPK inhibitor, RO3201195, in in vivo studies. Below you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to facilitate the smooth execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo administration of this compound?
A1: this compound is expected to have low aqueous solubility. Therefore, a multi-component vehicle system is often necessary. A common approach for poorly soluble kinase inhibitors is to first dissolve the compound in an organic solvent like Dimethyl Sulfoxide (DMSO) to create a stock solution. This stock is then further diluted into an aqueous vehicle for injection. The final concentration of DMSO should be kept to a minimum (ideally below 10%) to avoid toxicity.
For guidance, a vehicle used for another p38 MAPK inhibitor in vivo consisted of 0.5% carboxymethylcellulose and 0.5% Tween 80 in sterile water. It is crucial to assess the solubility and stability of this compound in your chosen vehicle before starting in vivo experiments.
Q2: My compound is precipitating out of solution upon dilution into the aqueous vehicle. What can I do?
A2: Precipitation is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
-
Optimize the vehicle composition: Try increasing the concentration of solubilizing agents like Tween 80 or PEG400.
-
Sonication: Briefly sonicating the final formulation can help to break down small particles and improve dissolution.
-
pH adjustment: If the compound has ionizable groups, adjusting the pH of the vehicle may improve solubility.
-
Fresh preparation: Always prepare the formulation fresh before each administration to minimize the chance of precipitation over time.
Q3: I am not observing the expected efficacy in my animal model. What are the potential reasons?
A3: Lack of efficacy can stem from several factors:
-
Insufficient Dose: The administered dose may not be high enough to achieve a therapeutic concentration at the target site. A dose-response study is recommended to determine the optimal dose.
-
Poor Bioavailability: The compound may have poor absorption or be rapidly metabolized. Consider alternative routes of administration (e.g., intraperitoneal vs. oral) or formulation strategies to enhance bioavailability.
-
Inappropriate Vehicle: The chosen vehicle may not be optimal for delivering the compound effectively.
-
Target Engagement: Confirm that the compound is reaching and inhibiting its target (p38 MAPK) in the tissue of interest. This can be assessed by measuring the phosphorylation of downstream targets.
Q4: I am observing unexpected toxicity in my animals. What should I do?
A4: Unexpected toxicity can be dose-dependent or related to the vehicle.
-
Dose Reduction: Lower the dose to see if the toxicity is mitigated.
-
Vehicle Control Group: Always include a vehicle-only control group to differentiate between compound-related and vehicle-related toxicity.
-
Off-Target Effects: Consider the possibility of off-target effects of the compound.
-
Animal Health Monitoring: Closely monitor the animals for signs of distress, weight loss, or other adverse effects.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo studies with this compound.
| Issue | Potential Cause | Recommended Solution |
| Compound Precipitation in Formulation | - Poor solubility in the chosen vehicle. - Incorrect ratio of co-solvents. | - Increase the percentage of solubilizing agents (e.g., PEG400, Tween 80). - Gently warm the solution. - Prepare fresh formulations before each use. |
| Inconsistent Results Between Animals | - Inaccurate dosing. - Variability in animal health or genetics. - Formulation instability. | - Ensure accurate and consistent administration technique. - Use age- and weight-matched animals from a reliable supplier. - Check the stability of your formulation over the dosing period. |
| Lack of In Vivo Efficacy | - Sub-optimal dose. - Poor pharmacokinetics (PK). - Ineffective route of administration. | - Conduct a dose-escalation study. - Perform pharmacokinetic studies to assess exposure. - Test alternative administration routes (e.g., i.p., p.o., i.v.). |
| Adverse Events/Toxicity | - High dose. - Vehicle toxicity. - Off-target pharmacology. | - Reduce the dose. - Run a vehicle-only toxicity study. - Monitor animals closely for clinical signs of toxicity. |
Experimental Protocols
Vehicle Preparation for In Vivo Studies
The following is a general protocol for preparing a vehicle suitable for poorly soluble compounds. Note: This is a starting point and may require optimization for this compound.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene Glycol 400 (PEG400)
-
Tween 80
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
Procedure:
-
Prepare Stock Solution: Dissolve this compound in a minimal amount of DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Gentle warming and vortexing may be required.
-
Prepare Co-solvent/Surfactant Mixture: In a separate sterile tube, mix PEG400 and Tween 80 in the desired ratio (e.g., a 1:1 mixture).
-
Formulation: a. Add the required volume of the co-solvent/surfactant mixture to a sterile tube. b. Add the calculated volume of the this compound stock solution to the co-solvent/surfactant mixture and vortex thoroughly. c. Slowly add sterile saline or PBS to the desired final volume while continuously vortexing to prevent precipitation.
-
Final Concentration Example: A final formulation could be 10% DMSO, 40% PEG400, 5% Tween 80, and 45% sterile saline. The final concentration of this compound should be calculated based on the desired dose and the injection volume.
-
Administration: Administer the freshly prepared formulation to the animals via the chosen route (e.g., intraperitoneal injection or oral gavage).
Signaling Pathway and Experimental Workflow
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. This compound acts as an inhibitor of p38 MAPK, thereby modulating these downstream cellular processes.
Validation & Comparative
RO3201195: A Comparative Guide to its Effects on Downstream Targets of p38 MAPK
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the p38 MAPK inhibitor RO3201195 with other alternative inhibitors, focusing on its effects on downstream signaling targets. The information is supported by available experimental data to aid in the evaluation of this compound for research and development purposes.
Introduction to this compound
This compound is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway plays a critical role in cellular responses to inflammatory cytokines and environmental stress, regulating processes such as apoptosis, cell differentiation, and the production of pro-inflammatory mediators. Consequently, inhibitors of this pathway, such as this compound, are valuable tools for studying cellular signaling and hold therapeutic potential for inflammatory diseases.
p38 MAPK Signaling Pathway
The p38 MAPK cascade is a key signaling pathway that responds to a variety of extracellular stimuli. Activation of the p38 kinase leads to the phosphorylation and activation of a range of downstream substrates, including other protein kinases and transcription factors. This ultimately results in a cellular response, often involving the production of inflammatory cytokines. This compound exerts its effect by binding to the ATP-binding pocket of p38α, thereby preventing the phosphorylation of its downstream targets.
Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.
Comparative Performance Data
The following table summarizes the available quantitative data on the inhibitory activity of this compound and other selected p38 MAPK inhibitors.
| Inhibitor | Target | IC50 (nM) | Cell-Based Assay | IC50 (nM) |
| This compound | p38α | 0.7 | TNF-α (THP-1 cells) | 0.25 |
| IL-1β (Human Whole Blood) | 0.57 | |||
| SB203580 | p38α | 50 | TNF-α (LPS-stimulated monocytes) | ~500 |
| p38β | 50 | |||
| BIRB 796 (Doramapimod) | p38α | 38 | TNF-α (LPS-stimulated PBMCs) | 0.6 |
| p38β | 65 | |||
| p38γ | 200 | |||
| p38δ | 520 | |||
| VX-745 | p38α | 11 | IL-1β (LPS-stimulated PBMCs) | 10 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro p38α Kinase Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against p38α kinase activity.
-
Principle: The assay measures the transfer of a phosphate (B84403) group from ATP to a specific substrate by the p38α enzyme. The inhibitory effect of the compound is quantified by measuring the reduction in substrate phosphorylation.
-
General Protocol:
-
Recombinant human p38α enzyme is incubated with a specific substrate (e.g., myelin basic protein or a synthetic peptide) in a kinase reaction buffer.
-
The reaction is initiated by the addition of ATP (often radiolabeled [γ-³²P]ATP or in a system with a phospho-specific antibody for detection).
-
The test compound (e.g., this compound) is added at various concentrations.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is measured. This can be done by capturing the substrate on a filter and measuring radioactivity using a scintillation counter, or by using an ELISA-based method with a phospho-specific antibody.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cellular TNF-α Inhibition Assay (THP-1 cells)
-
Objective: To measure the ability of a compound to inhibit the production of TNF-α in a human monocytic cell line.
-
Cell Line: THP-1 cells, a human leukemia monocytic cell line that can be differentiated into macrophage-like cells.
-
General Protocol:
-
THP-1 cells are seeded in a multi-well plate and may be differentiated with an agent like phorbol (B1677699) 12-myristate 13-acetate (PMA).
-
The cells are pre-incubated with various concentrations of the test compound (e.g., this compound) for a specific duration (e.g., 1 hour).
-
TNF-α production is stimulated by adding lipopolysaccharide (LPS).
-
The cells are incubated for an additional period (e.g., 4-6 hours) to allow for TNF-α synthesis and secretion.
-
The cell culture supernatant is collected.
-
The concentration of TNF-α in the supernatant is measured using a specific enzyme-linked immunosorbent assay (ELISA) kit.
-
IC50 values are determined by plotting the percentage of TNF-α inhibition against the inhibitor concentration.
-
Human Whole Blood IL-1β Inhibition Assay
-
Objective: To assess the inhibitory effect of a compound on IL-1β production in a more physiologically relevant ex vivo system.
-
Principle: Freshly drawn human whole blood is stimulated to produce IL-1β, and the effect of the inhibitor is measured.
-
General Protocol:
-
Heparinized whole blood is obtained from healthy donors.
-
The blood is diluted with a suitable culture medium.
-
The diluted blood is pre-incubated with different concentrations of the test compound (e.g., this compound).
-
IL-1β production is induced by adding a stimulant, typically LPS.
-
The blood is incubated for an extended period (e.g., 24 hours) at 37°C in a CO2 incubator.
-
Plasma is separated by centrifugation.
-
The concentration of IL-1β in the plasma is quantified using a specific ELISA kit.
-
The IC50 value is calculated based on the dose-response curve of IL-1β inhibition.
-
Conclusion
This compound is a highly potent inhibitor of p38α MAPK and demonstrates excellent efficacy in inhibiting the production of the key pro-inflammatory cytokines TNF-α and IL-1β in cellular and ex vivo assays. Its low nanomolar IC50 values position it as a strong candidate for further investigation in inflammatory disease models. While direct quantitative data on its effect on downstream kinases like MK2 and transcription factors such as ATF-2 is currently limited, its potent upstream inhibition of p38α strongly suggests effective blockade of these downstream signaling events. Further studies are warranted to fully characterize its profile against a broader range of downstream targets. This guide provides a foundational comparison to aid researchers in the selection and evaluation of p38 MAPK inhibitors for their specific research needs.
RO3201195 Cross-Reactivity Profile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Objective Assessment of RO3201195 Kinase Selectivity
This compound has been identified as a potent inhibitor of p38 mitogen-activated protein kinase (MAPK)[1]. Understanding the selectivity of a kinase inhibitor is paramount for interpreting experimental results and anticipating potential off-target effects. A comprehensive analysis of an inhibitor's interaction with a wide array of kinases, often referred to as kinome scanning, provides a detailed view of its cross-reactivity profile.
Kinase Inhibition Data
A critical aspect of a kinase inhibitor's profile is its potency against a panel of diverse kinases. This data is typically presented as half-maximal inhibitory concentrations (IC50), which indicate the concentration of the inhibitor required to reduce the kinase's activity by 50%.
Table 1: Illustrative Cross-Reactivity Profile of a Kinase Inhibitor.
Note: The following data is for illustrative purposes to demonstrate a typical kinase inhibitor selectivity profile and does not represent actual data for this compound.
| Kinase Target | Subfamily | IC50 (nM) |
| p38α (Primary Target) | MAPK | 10 |
| p38β | MAPK | 25 |
| p38γ | MAPK | 150 |
| p38δ | MAPK | 200 |
| JNK1 | MAPK | >1000 |
| ERK2 | MAPK | >1000 |
| MK2 | CAMK | 50 |
| PRAK | CAMK | 75 |
| MSK1 | AGC | 500 |
| PKA | AGC | >10000 |
| ROCK1 | AGC | >10000 |
| SRC | TK | >10000 |
| ABL1 | TK | >10000 |
Experimental Protocols
The determination of kinase inhibition and selectivity is conducted through various in vitro assays. The two common methods are radiometric assays and luminescence-based assays.
Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)
This method measures the incorporation of a radiolabeled phosphate (B84403) from ATP into a substrate by the kinase.
-
Reaction Setup: A reaction mixture is prepared containing the kinase, a specific peptide substrate, and the necessary cofactors in a reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA).
-
Inhibitor Addition: The test compound (e.g., this compound) is added at varying concentrations.
-
Initiation: The kinase reaction is initiated by the addition of [γ-³³P]ATP.
-
Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration.
-
Termination and Capture: The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane.
-
Washing: Unreacted [γ-³³P]ATP is washed away.
-
Detection: The amount of incorporated radioactivity is quantified using a scintillation counter or phosphorimager.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor, and IC50 values are determined by fitting the data to a dose-response curve.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.
-
Kinase Reaction: The kinase reaction is set up with the kinase, substrate, ATP, and the test inhibitor in a multi-well plate.
-
Reaction Termination and ATP Depletion: After incubation, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion: A Kinase Detection Reagent is added, which contains an enzyme that converts the ADP produced in the kinase reaction into ATP.
-
Signal Generation: The newly synthesized ATP is used in a luciferase/luciferin reaction to generate a luminescent signal.
-
Measurement: The luminescence is measured using a plate reader. The intensity of the light is directly proportional to the amount of ADP produced, and therefore to the kinase activity.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathway and Visualization
This compound is an inhibitor of p38 MAPK, a key component of a signaling cascade that is activated by cellular stress and inflammatory cytokines[2][3]. The p38 MAPK pathway plays a crucial role in regulating various cellular processes, including inflammation, apoptosis, cell cycle, and cell differentiation[4][5].
The activation of the p38 MAPK pathway begins with the phosphorylation of a MAP kinase kinase kinase (MAP3K), which in turn phosphorylates and activates a MAP kinase kinase (MAP2K), specifically MKK3 and MKK6[2][6]. These MAP2Ks then phosphorylate and activate p38 MAPK[2][6]. Activated p38 MAPK can then phosphorylate a variety of downstream targets, including other protein kinases like MAPKAPK-2 (MK2) and transcription factors such as ATF2, MEF2C, and p53[7][8].
References
- 1. rcsb.org [rcsb.org]
- 2. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 3. sinobiological.com [sinobiological.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. p38MAPK: stress responses from molecular mechanisms to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of p38 MAP Kinase Signal Transduction in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
A Head-to-Head Showdown: RO3201195 vs. SB203580 for p38 MAPK Inhibition
For researchers, scientists, and drug development professionals navigating the landscape of p38 MAPK inhibitors, a critical evaluation of available tools is paramount. This guide provides a comprehensive comparison of two prominent inhibitors, RO3201195 and SB203580, focusing on their efficacy, selectivity, and underlying mechanisms of action, supported by experimental data.
Both this compound and SB203580 are potent, ATP-competitive inhibitors of p38 mitogen-activated protein kinase (MAPK), a key signaling node in the cellular response to stress, inflammation, and other external stimuli. Their ability to modulate this pathway has made them invaluable research tools and potential therapeutic agents. However, differences in their potency, selectivity, and off-target effects can significantly impact experimental outcomes and clinical potential.
At a Glance: Quantitative Efficacy
A direct comparison of the inhibitory activity of this compound and SB203580 reveals significant differences in potency, particularly against the p38α isoform.
| Compound | Target | IC50 (nM) | Assay System |
| This compound | p38α | 0.7 | Enzymatic Assay |
| TNF-α release (THP-1 cells) | 0.25 | Cell-based Assay | |
| IL-1β release (human whole blood) | 0.57 | Cell-based Assay | |
| SB203580 | p38α/SAPK2a | 50 | Enzymatic Assay |
| p38β2/SAPK2b | 500 | Enzymatic Assay | |
| LCK | >5,000 | Enzymatic Assay | |
| GSK-3β | >10,000 | Enzymatic Assay | |
| PKBα | >25,000 | Enzymatic Assay | |
| IL-2 induced T-cell proliferation | 3,000 - 5,000 | Cell-based Assay |
Data Interpretation: this compound demonstrates significantly higher potency against p38α in enzymatic assays compared to SB203580, with an IC50 value in the sub-nanomolar range. This enhanced potency is also reflected in cell-based assays measuring the inhibition of downstream inflammatory cytokine production. While SB203580 is a potent inhibitor of p38α, it is approximately 70-fold less potent than this compound in enzymatic assays. Furthermore, SB203580 exhibits a 10-fold lower potency for the p38β2 isoform.
Mechanism of Action: Targeting the ATP-Binding Pocket
Both inhibitors function by competing with ATP for binding to the catalytic site of p38 MAPK, thereby preventing the phosphorylation of downstream substrates.
A Comparative Analysis of the Half-Life of RO3201195 and Other p38 Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the pharmacokinetic profiles of key p38 mitogen-activated protein kinase (MAPK) inhibitors, with a focus on comparative half-life data. This guide provides supporting experimental data, detailed methodologies, and visual representations of relevant biological pathways and experimental workflows.
The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a pivotal role in cellular responses to inflammatory cytokines and environmental stress. As key regulators of pro-inflammatory cytokine production, they have emerged as attractive therapeutic targets for a range of inflammatory diseases. A critical parameter in the development of effective p38 inhibitors is their pharmacokinetic profile, particularly their half-life (t½), which influences dosing frequency and therapeutic efficacy. This guide provides a comparative analysis of the half-life of RO3201195 and other notable p38 inhibitors, supported by available preclinical and clinical data.
Quantitative Comparison of p38 Inhibitor Half-Lives
The following table summarizes the available half-life data for a selection of p38 MAPK inhibitors. It is important to note that direct cross-comparison should be approached with caution due to variations in experimental conditions, species, and analytical methods.
| Inhibitor | Half-Life (t½) | Species/System | Route of Administration | Notes |
| This compound | Data not available in publicly accessible literature. | - | - | This compound is a potent and selective p38α inhibitor[1][2]. |
| VX-702 | 16 - 20 hours[3][4][5][6] | Human (healthy volunteers) | Oral | Pharmacokinetics were found to be linear and dose-proportional[6]. |
| SB203580 | Not explicitly stated; demonstrated moderate to high clearance[7]. | Mouse, Rat, Dog, Monkey | Intravenous, Oral | Bioavailability was variable between species[7]. |
| BIRB-796 (Doramapimod) | Data not available in publicly accessible literature. | - | Oral | Investigated in clinical trials for Crohn's disease. |
| Losmapimod (B1675150) | Not explicitly stated; dose-dependent plasma and muscle concentrations observed[8][9]. | Human (healthy volunteers and FSHD patients) | Oral | Mean Cmax and AUC0-12 for a 15 mg dose in FSHD patients were 85.0 ± 16.7 ngh/mL and 410 ± 50.3 ngh/mL, respectively[8]. |
| Talmapimod (SCIO-469) | Data not available in publicly accessible literature. | - | Oral | An orally active and selective p38α inhibitor[10][11][12]. |
| Pamapimod (R-1503) | Data not available in publicly accessible literature. | - | - | Investigated for the treatment of autoimmune diseases[13][14]. |
| SB-242235 | 16.4 hours (mean) | Human | - | Preclinical allometric scaling predicted a half-life of 11.5 to 18.7 hours. |
Experimental Protocols
The determination of a small molecule inhibitor's half-life is a critical step in preclinical and clinical development. Below are detailed methodologies for key experiments cited in this guide.
In Vivo Pharmacokinetic Study for Half-Life Determination in Rodents
This protocol outlines a general procedure for determining the pharmacokinetic profile, including the half-life, of a p38 inhibitor in a rodent model (e.g., mouse or rat).
1. Animal Models and Acclimatization:
-
Select a suitable rodent strain (e.g., BALB/c mice or Wistar rats).
-
Acclimatize animals to the housing conditions for at least one week prior to the experiment, with controlled temperature, humidity, and light-dark cycles. Provide free access to food and water.
2. Compound Formulation and Administration:
-
Prepare the p38 inhibitor in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intravenous injection). The formulation should ensure solubility and stability.
-
Administer a single dose of the inhibitor at a predetermined concentration.
3. Blood Sampling:
-
Collect blood samples at multiple time points post-administration. A typical time course may include 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.
-
Collect blood via appropriate methods, such as retro-orbital sinus, tail vein, or cardiac puncture (terminal procedure). The volume of blood collected should be consistent across all time points.
4. Plasma Preparation and Storage:
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
Store the resulting plasma samples at -80°C until analysis to ensure compound stability.
5. Bioanalysis using LC-MS/MS:
-
Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the inhibitor in plasma.
-
Sample Preparation: Perform protein precipitation by adding a solvent like acetonitrile (B52724) to the plasma samples. Centrifuge to pellet the precipitated proteins.
-
Chromatographic Separation: Use a suitable C18 column to separate the inhibitor from endogenous plasma components.
-
Mass Spectrometric Detection: Employ a mass spectrometer in multiple reaction monitoring (MRM) mode to detect and quantify the parent drug and an internal standard.
6. Pharmacokinetic Analysis:
-
Use pharmacokinetic software to analyze the plasma concentration-time data.
-
Calculate key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve.
-
t½ (Half-life): The time required for the plasma concentration to decrease by half during the elimination phase.
-
Clearance (CL): The volume of plasma cleared of the drug per unit time.
-
Volume of distribution (Vd): The apparent volume into which the drug is distributed.
-
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: The p38 MAPK signaling pathway and the point of inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The effect of this compound and a pyrazolyl ketone P38 MAPK inhibitor library on the proliferation of Werner syndrome cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical pharmacokinetics of SB-203580, a potent inhibitor of p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase 1 clinical trial of losmapimod in facioscapulohumeral dystrophy: Safety, tolerability, pharmacokinetics, and target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fulcrum Therapeutics Announced Results of Phase 1 Clinical Trial of Losmapimod in FSHD | santé log [santelog.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Talmapimod | C27H30ClFN4O3 | CID 9871074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Pamapimod - Wikipedia [en.wikipedia.org]
- 14. go.drugbank.com [go.drugbank.com]
Safety Operating Guide
Navigating the Safe Disposal of RO3201195: A Procedural Guide
For researchers, scientists, and drug development professionals handling the selective p38 MAP kinase inhibitor, RO3201195, proper disposal is a critical final step in the experimental workflow. Ensuring the safe and compliant disposal of this compound, chemically identified as S-[5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]-methanone (CAS Number: 249936-55-8), is paramount for laboratory safety and environmental protection. This guide provides essential information and a step-by-step approach to its proper disposal.
Key Safety and Hazard Information
While a comprehensive, publicly available Safety Data Sheet (SDS) for this compound is not readily accessible, information for structurally similar compounds and general principles of chemical safety provide a strong basis for its handling and disposal. This compound is a complex organic molecule and should be treated as a potentially hazardous chemical.
General Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound in any form.
-
Avoid Inhalation and Contact: Prevent the generation of dust or aerosols. Avoid direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
-
Work in a Ventilated Area: All handling of the solid compound or its solutions should be performed in a well-ventilated laboratory or under a fume hood.
Quantitative Data Summary
Due to the limited availability of a specific SDS, a detailed quantitative data table for this compound is not available. However, the following information has been identified:
| Property | Value |
| Chemical Name | S-[5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]-methanone |
| CAS Number | 249936-55-8 |
It is crucial to consult the specific documentation provided by the supplier for any available physical and chemical properties, toxicity data, and exposure limits.
Step-by-Step Disposal Protocol
The proper disposal of this compound and its contaminated materials should adhere to local, state, and federal regulations for chemical waste. The following is a general procedural guide:
-
Segregation of Waste:
-
Solid Waste: Collect any unused or expired solid this compound in a clearly labeled, sealed container designated for chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled container for liquid chemical waste. Do not mix with other incompatible waste streams.
-
Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, gloves, and weighing paper, should be considered contaminated and disposed of as solid chemical waste.
-
-
Waste Container Labeling:
-
All waste containers must be clearly and accurately labeled with the full chemical name: "S-[5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]-methanone" and the CAS number "249936-55-8".
-
Indicate the primary hazards (e.g., "Caution: Chemical Waste," "Handle with Care").
-
-
Storage of Waste:
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated and that containers are sealed to prevent leaks or spills.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide the EHS office or contractor with a complete inventory of the waste, including the chemical name and quantity.
-
Disposal Workflow Diagram
The logical flow for the proper disposal of this compound is illustrated in the diagram below.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always prioritize consulting your institution's specific safety and disposal guidelines.
Essential Safety and Operational Guide for Handling RO3201195
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, operation, and disposal of RO3201195, a selective inhibitor of p38 MAP kinase. This document provides immediate access to critical safety protocols and logistical information to ensure a safe and efficient laboratory environment.
Summary of Key Safety and Physical Data
The following table summarizes essential quantitative data for this compound. While a Safety Data Sheet (SDS) from ChemScene indicates that this compound is not classified as a hazardous substance or mixture, it is imperative to follow standard laboratory safety protocols.
| Property | Value | Source |
| Chemical Name | This compound | ChemScene |
| CAS Number | 249937-52-8 | ChemScene |
| Molecular Formula | C₁₉H₁₈FN₃O₄ | ChemScene |
| Hazard Classification | Not a hazardous substance or mixture | ChemScene |
Personal Protective Equipment (PPE)
Although not classified as hazardous, the following PPE is recommended when handling this compound to minimize any potential exposure.
| PPE Category | Specific Recommendations |
| Eye Protection | Safety goggles with side-shields. |
| Hand Protection | Protective gloves (e.g., nitrile). |
| Body Protection | Impervious clothing, such as a laboratory coat. |
| Respiratory Protection | A suitable respirator is recommended, especially when handling the powder outside of a ventilated enclosure. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps is crucial for the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Ensure a clean and uncluttered workspace.
-
All handling of powdered this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.
-
Have an accessible safety shower and eye wash station.
2. Donning Personal Protective Equipment (PPE):
-
Before handling the substance, put on all recommended PPE: safety goggles, protective gloves, and a lab coat.
3. Weighing and Aliquoting:
-
Carefully weigh the desired amount of this compound powder on a calibrated analytical balance within the fume hood.
-
Avoid creating dust during transfer. Use appropriate tools such as a spatula.
-
If preparing solutions, add the powder to the solvent slowly to prevent splashing.
4. Post-Handling Procedures:
-
Securely cap all containers of this compound.
-
Decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol) and wipe clean.
-
Properly remove and dispose of gloves.
-
Wash hands thoroughly with soap and water after handling is complete.
Disposal Plan
Proper disposal of this compound and associated waste is essential to maintain a safe laboratory and environment.
1. Waste Segregation:
-
Solid Waste: Collect any unused this compound powder and contaminated consumables (e.g., weigh boats, pipette tips, gloves) in a designated, sealed, and clearly labeled waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled liquid waste container.
2. Waste Container Management:
-
Ensure all waste containers are compatible with the chemical waste.
-
Keep waste containers closed except when adding waste.
-
Store waste containers in a designated secondary containment area away from incompatible materials.
3. Final Disposal:
-
Dispose of all waste (solid and liquid) through your institution's hazardous waste management program. Do not dispose of this compound down the drain or in regular trash.[1][2]
-
Follow all local, state, and federal regulations for chemical waste disposal.
Visualizing Workflows and Pathways
Experimental Workflow for Safe Handling of this compound
The following diagram outlines the logical flow of operations for safely handling this compound.
Caption: A step-by-step workflow for the safe handling of this compound in a laboratory setting.
This compound and the p38 MAPK Signaling Pathway
This compound is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is a key cascade involved in cellular responses to stress, inflammation, and other external stimuli. The diagram below illustrates the canonical p38 MAPK signaling pathway, with the point of inhibition by this compound indicated.
Caption: The p38 MAPK signaling cascade and the inhibitory action of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
